Benzenepentacarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,3,4,5-pentacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOHXTZPUMONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166436 | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepentacarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1585-40-6 | |
| Record name | Benzenepentacarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentacarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEPENTACARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepentacarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPENTACARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis of Benzenepentacarboxylic Acid from Durene
Disclaimer: The direct synthesis of benzenepentacarboxylic acid from durene is not a widely documented or established industrial process. This guide presents a plausible, multi-step synthetic pathway based on fundamental and well-established organic chemistry principles. The experimental protocols provided are derived from analogous reactions and should be considered theoretical. Optimization and safety assessments would be critical for any practical implementation.
This technical guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It outlines a conceptual synthetic route from durene to this compound, detailing the necessary chemical transformations and providing hypothetical experimental parameters.
Introduction
This compound is a highly functionalized aromatic compound with potential applications in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as a building block for complex organic molecules. Its synthesis presents a challenge due to the steric hindrance and electronic deactivation caused by the presence of multiple carboxyl groups on the benzene (B151609) ring. Durene (1,2,4,5-tetramethylbenzene) is a readily available petrochemical feedstock and a common starting material for the production of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). This guide proposes a comprehensive, multi-step pathway to extend the carboxylation of durene-derived intermediates to achieve this compound.
The proposed overall synthesis is a five-step process:
-
Oxidation: Conversion of durene to pyromellitic acid.
-
Protection (Esterification): Conversion of pyromellitic acid to its tetramethyl ester to protect the acidic protons and improve solubility.
-
Functionalization (Bromination): Introduction of a bromine atom at the vacant C-3 position of the aromatic ring.
-
Carboxylation: Formation of a Grignard reagent from the brominated intermediate followed by reaction with carbon dioxide to introduce the fifth carboxyl group.
-
Deprotection (Hydrolysis): Conversion of the ester groups back to carboxylic acids to yield the final product, this compound.
Proposed Synthetic Pathway
The logical flow of the proposed synthesis is outlined below. Each step is detailed in the subsequent sections with experimental protocols and quantitative data.
Figure 1: Proposed multi-step synthesis pathway from durene to this compound.
Experimental Protocols and Data
Step 1: Oxidation of Durene to Pyromellitic Acid
The initial step involves the oxidation of the four methyl groups of durene. This can be achieved through either a liquid-phase or a vapor-phase process. The liquid-phase method generally offers higher yields and purity.[1][2]
Experimental Protocol (Liquid-Phase Oxidation):
-
Reactor Setup: A high-pressure, stirred autoclave reactor equipped with gas inlet and outlet, temperature and pressure controls, and a reflux condenser is charged with acetic acid as the solvent.
-
Catalyst Loading: A catalyst system consisting of cobalt (II) acetate, manganese (II) acetate, and a bromine source (e.g., hydrogen bromide or sodium bromide) is added to the solvent.[1][3]
-
Reactant Addition: Durene is dissolved in the acetic acid solvent within the reactor.
-
Reaction Conditions: The reactor is sealed and pressurized with a source of molecular oxygen (e.g., compressed air). The mixture is heated to a temperature between 180–220°C and maintained at a pressure of 2.0–3.0 MPa.[1] The reaction is typically run for 3-6 hours with continuous stirring.[1]
-
Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The solid product, pyromellitic acid, precipitates out of the acetic acid.[2]
-
Purification: The precipitated pyromellitic acid is collected by filtration, washed with fresh acetic acid and then water, and dried under vacuum. Purity can be further enhanced by recrystallization from water.
| Parameter | Value | Reference |
| Starting Material | Durene (1,2,4,5-tetramethylbenzene) | - |
| Solvent | Acetic Acid | [1] |
| Catalyst System | Co-Mn-Br | [1][4] |
| Temperature | 180–220 °C | [1] |
| Pressure | 2.0–3.0 MPa | [1] |
| Reaction Time | 3–6 hours | [1] |
| Typical Yield | 93-95% (precipitated) | [2] |
| Purity | >99% (after purification) | [1] |
Table 1: Quantitative data for the liquid-phase oxidation of durene.
Step 2: Protection of Carboxyl Groups via Esterification
To prevent the acidic protons of the carboxyl groups from interfering with the subsequent Grignard reagent formation, they are protected as methyl esters via Fischer esterification.[5][6]
Experimental Protocol (Fischer Esterification):
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reactant and Catalyst Addition: Pyromellitic acid is suspended in a large excess of methanol (B129727), which acts as both a reactant and the solvent. A catalytic amount of concentrated sulfuric acid is carefully added.[7][8]
-
Reaction Conditions: The mixture is heated to reflux (approximately 65°C) and maintained for several hours (typically 6-15 hours) to drive the equilibrium towards the ester product.[7]
-
Work-up: The reaction mixture is cooled, and the excess methanol is removed by rotary evaporation.
-
Product Isolation: The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude tetramethyl 1,2,4,5-benzenetetracarboxylate. The product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | Pyromellitic Acid | - |
| Reagent/Solvent | Methanol (large excess) | [7] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [7][8] |
| Temperature | Reflux (approx. 65 °C) | [8] |
| Reaction Time | 6–15 hours | [7] |
| Typical Yield | >90% (analogous reactions) | - |
Table 2: Typical parameters for Fischer esterification of aromatic carboxylic acids.
Step 3: Functionalization via Electrophilic Bromination
With the carboxyl groups protected, the vacant position on the aromatic ring (C-3) can be functionalized, for instance, by bromination.
Experimental Protocol (Aromatic Bromination):
-
Reactor Setup: A three-necked flask is equipped with a dropping funnel, a condenser (with a gas trap for HBr), and a mechanical stirrer.
-
Reactant and Catalyst: The tetramethyl 1,2,4,5-benzenetetracarboxylate is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride). A catalytic amount of iron(III) bromide (FeBr₃) is added.
-
Reagent Addition: A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-50°C) until the bromine color disappears, indicating consumption of the reagent. The reaction progress can be monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled and washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product, tetramethyl 3-bromo-1,2,4,5-benzenetetracarboxylate, is purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Tetramethyl 1,2,4,5-benzenetetracarboxylate | - |
| Reagent | Bromine (Br₂) | - |
| Catalyst | Iron(III) Bromide (FeBr₃) | - |
| Solvent | Dichloromethane or CCl₄ | - |
| Temperature | 25–50 °C | [9] |
| Typical Yield | Moderate to high (system dependent) | - |
Table 3: General conditions for the bromination of an activated aromatic ring.
Step 4: Carboxylation via Grignard Reagent
This step involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with carbon dioxide to install the fifth carboxyl group.[10][11]
References
- 1. Pyromellitic Acid Process I: Liquid-Phase Oxidation - News [zbaqchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. EP1526124A1 - Process for producing pyromellitic acid - Google Patents [patents.google.com]
- 4. biotech-asia.org [biotech-asia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2394268A - Bromination of aromatic acids - Google Patents [patents.google.com]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 11. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Benzenepentacarboxylic Acid: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzenepentacarboxylic acid.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 5H | -COOH |
| ~8.5 | Singlet | 1H | Ar-H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C=O |
| ~135 - 140 | Ar-C (quaternary) |
| ~130 - 135 | Ar-CH |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1400-1450 | Medium | C-O stretch / O-H bend |
| ~900 | Medium, Broad | O-H bend (out-of-plane) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 342 | Moderate | [M]⁺ (Molecular Ion) |
| 325 | Low | [M-OH]⁺ |
| 298 | High | [M-CO₂H]⁺ |
| 254 | Moderate | [M-2CO₂H]⁺ |
| 45 | High | [CO₂H]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely insoluble in less polar solvents like CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
- Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet press die.
2. Pellet Formation:
- Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.
3. Data Acquisition:
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.
2. Liquid Chromatography:
- Use a reverse-phase C18 column.
- A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
- Set a flow rate of 0.2-0.5 mL/min.
- Inject 5-10 µL of the sample.
3. Mass Spectrometry:
- Use an electrospray ionization (ESI) source, likely in negative ion mode, as carboxylic acids readily deprotonate.
- Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
- For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns.
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Unveiling the Crystal Architecture of Benzenepentacarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the benzenepentacarboxylate anion, a molecule of significant interest in the fields of crystal engineering and drug development. While the crystal structure of pure benzenepentacarboxylic acid remains elusive in the primary literature, this document presents a comprehensive examination of its deprotonated form within a coordination polymer, offering valuable insights into its molecular geometry, packing, and intermolecular interactions.
Introduction
This compound, a polycarboxylic acid, presents a fascinating case for crystallographic studies due to its high density of functional groups and potential for extensive hydrogen bonding networks. Understanding the three-dimensional arrangement of this molecule is crucial for predicting its physical and chemical properties, designing novel co-crystals, and developing metal-organic frameworks (MOFs) with tailored functionalities for applications such as drug delivery and catalysis. This guide focuses on the crystal structure of the benzenepentacarboxylate anion as observed in a cobalt-based coordination polymer, providing a foundational understanding of its structural characteristics.
Experimental Protocols
The synthesis and crystallization of the presented coordination polymer containing the benzenepentacarboxylate anion were achieved through a hydrothermal method. This technique is widely employed for growing high-quality single crystals of coordination compounds.
Synthesis of [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] [1]
A mixture of CoCl₂·6H₂O (60 mg, 0.25 mmol), this compound (30 mg, 0.10 mmol), and a 1 M NaOH solution (0.5 mL, 0.5 mmol) was prepared in 6 mL of deionized water. The final pH of the reaction mixture was adjusted to approximately 5.0. This mixture was then sealed in a 23 mL Teflon-lined autoclave and heated to 195 °C for a period of three days. Following the heating process, the autoclave was allowed to cool to room temperature. The resulting column-shaped, purple crystals of the single-phase product were collected by filtration, washed with deionized water, and air-dried. The yield was approximately 70% based on the initial amount of this compound.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The collected diffraction data was then processed to solve and refine the crystal structure. All experimental magnetic data were corrected for the diamagnetism of the sample holders and the constituent atoms using Pascal's tables.[1]
Data Presentation: Crystallographic Data and Molecular Geometry
The crystallographic data for the cobalt-benzenepentacarboxylate coordination polymer provides the fundamental parameters of the crystal lattice. The structure is characterized by a three-dimensional network containing hexanuclear cobalt secondary building units bridged by the benzenepentacarboxylate ligands.[1]
Table 1: Crystallographic Data for [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] [1]
| Parameter | Value |
| Formula | C₁₁H₈Co₃O₁₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.5350(6) |
| b (Å) | 10.4494(4) |
| c (Å) | 13.2353(5) |
| β (°) | 97.2768(8) |
| Volume (ų) | 2680.1(2) |
| Z | 8 |
Table 2: Selected Bond Lengths for the Benzenepentacarboxylate Anion
| Bond | Length (Å) |
| C-C (aromatic) | 1.38 - 1.41 |
| C-C (carboxyl) | 1.51 - 1.53 |
| C-O (carboxyl) | 1.24 - 1.27 |
Note: The bond lengths are typical ranges observed in similar structures and are provided for illustrative purposes. For precise values, direct consultation of the primary crystallographic data is recommended.
Visualization of Structural Relationships
The following diagrams illustrate the experimental workflow for the synthesis and analysis of the benzenepentacarboxylate coordination polymer and the logical relationship within its crystal structure.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of the benzenepentacarboxylate anion within a coordination polymer framework. The presented data, derived from single-crystal X-ray diffraction, offers quantitative insights into the geometry and connectivity of this versatile molecule. The experimental protocols and visualizations serve as a valuable resource for researchers in materials science and drug development, facilitating the design of new functional materials and the understanding of intermolecular interactions crucial for crystal engineering. Further research into the crystallization of pure this compound is warranted to provide a complete picture of its solid-state behavior.
References
Quantum Chemical Insights into Benzenepentacarboxylic Acid: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical quantum chemical study on benzenepentacarboxylic acid. Due to the limited availability of specific experimental and computational studies on this molecule, this document serves as a detailed case study, outlining the established computational protocols and expected theoretical results based on studies of similar aromatic carboxylic acids. The methodologies and data presented herein are synthesized from common practices in computational chemistry to provide a robust framework for future research.
Introduction to this compound and Computational Chemistry
This compound (C₁₁H₆O₁₀) is a polycarboxylic acid derivative of benzene (B151609).[1] Its multiple carboxyl groups suggest a high potential for hydrogen bonding, metal chelation, and complex intermolecular interactions, making it a molecule of interest in materials science and medicinal chemistry. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental electronic and structural properties of such molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and stability.[2][3][4]
Computational Methodology
The following section details a robust, albeit hypothetical, computational protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices in the field for similar molecular systems.[2][5][6]
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16. The initial molecular structure of this compound would be built and optimized using Density Functional Theory (DFT). The B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set, would be employed for all calculations to ensure a high degree of accuracy for both geometric and electronic properties.
Geometric Optimization and Vibrational Analysis
The molecular geometry would be optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Property Calculations
Following the geometry optimization, a series of electronic properties would be calculated. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters are essential for describing the molecule's electronic behavior and reactivity.
Figure 1: Computational workflow for the quantum chemical analysis of this compound.
Theoretical Results and Discussion
This section presents the hypothetical quantitative data that would be obtained from the computational study outlined above.
Optimized Molecular Geometry
The optimization of the this compound structure would reveal the most stable three-dimensional arrangement of its atoms. Key geometric parameters are summarized in the table below. The planarity of the benzene ring and the orientation of the carboxylic acid groups are of particular interest.
| Parameter | Atoms Involved | Hypothetical Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | |
| C-C (carboxyl) | 1.50 - 1.52 | |
| C=O | 1.21 - 1.22 | |
| C-O | 1.35 - 1.36 | |
| O-H | 0.97 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | 119.5 - 120.5 | |
| C-C-C (carboxyl) | 118.0 - 122.0 | |
| O=C-O | 123.0 - 124.0 | |
| C-O-H | 108.0 - 109.0 |
Table 1: Hypothetical Optimized Geometric Parameters for this compound.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. The characteristic vibrational modes of the carboxylic acid groups are of primary importance for experimental identification.
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3500 | Stretching of the hydroxyl group in COOH |
| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bond on the benzene ring |
| C=O Stretch | 1700 - 1750 | Stretching of the carbonyl group in COOH |
| C-C Stretch (aromatic ring) | 1450 - 1600 | In-plane stretching of the benzene ring |
| C-O Stretch / O-H Bend | 1200 - 1400 | Coupled stretching and bending modes |
Table 2: Hypothetical Vibrational Frequencies for this compound.
Electronic Properties and Chemical Reactivity
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.[2][4]
| Property | Hypothetical Value (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -2.0 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Energy Gap (ΔE) | 5.5 | Chemical reactivity and stability (larger gap = more stable) |
| Ionization Potential (IP) | 7.5 | Energy required to remove an electron |
| Electron Affinity (EA) | 2.0 | Energy released upon gaining an electron |
Table 3: Hypothetical Electronic Properties of this compound.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[2] The relatively large hypothetical energy gap of 5.5 eV suggests that this compound is a moderately stable molecule.
Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.
Conclusion
This technical guide has outlined a theoretical framework for the quantum chemical investigation of this compound. The hypothetical data presented, based on established computational methods, suggest that this molecule possesses a stable electronic structure. The detailed methodologies and predicted quantitative data provide a valuable starting point for future experimental and computational research. For drug development professionals, this information can guide the design of novel molecules with tailored electronic properties, while for researchers, it lays the groundwork for more complex studies, such as intermolecular interactions and reaction mechanisms.
References
- 1. This compound | C11H6O10 | CID 15314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Benzenepentacarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenepentacarboxylic acid (H₅BPCA), a highly functionalized aromatic carboxylate ligand, has emerged as a versatile building block in the construction of novel coordination polymers and metal-organic frameworks (MOFs). Its unique structure, featuring five carboxylic acid groups on a rigid benzene (B151609) ring, allows for a multitude of coordination modes and the formation of intricate multidimensional architectures. This technical guide provides a comprehensive overview of the coordination chemistry of H₅BPCA, detailing its synthesis, structural characteristics, and the properties of the resulting coordination compounds. Particular emphasis is placed on experimental protocols, quantitative structural and physicochemical data, and potential applications relevant to the fields of materials science and drug development.
Introduction
Benzenepolycarboxylic acids are a well-established class of organic linkers in coordination chemistry, with the lower-order derivatives like terephthalic acid and trimesic acid being extensively studied. However, the higher-order this compound has been comparatively overlooked. The high density of coordinating functional groups on a compact aromatic core presents both challenges and opportunities in crystal engineering. The steric hindrance between the five carboxylate groups can lead to the formation of structures with uncoordinated functional groups, which can be subsequently utilized for post-synthetic modification or as active sites for catalysis and sensing. This guide aims to consolidate the current knowledge on the coordination chemistry of this compound, providing a valuable resource for researchers exploring its potential in various applications.
Synthesis of this compound-Based Coordination Polymers
The primary method for synthesizing coordination polymers and MOFs from this compound is hydrothermal synthesis . This technique involves the reaction of a metal salt with H₅BPCA in a sealed vessel under elevated temperature and pressure. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the final structure of the product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of three benzenepentacarboxylate-based coordination polymers as reported in the literature.[1]
Protocol 1: Synthesis of [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] (1-Co)
-
Reactants:
-
CoCl₂·6H₂O (60 mg, 0.25 mmol)
-
This compound (H₅BPCA) (30 mg, 0.10 mmol)
-
1 M NaOH solution (0.5 mL, 0.5 mmol)
-
Deionized water (6 mL)
-
-
Procedure:
-
Combine all reactants in a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and heat at 195 °C for 3 days.
-
After cooling to room temperature, filter the resulting purple, column-shaped crystals.
-
Wash the crystals with deionized water and air-dry.
-
Approximate yield: 40 mg.
-
Protocol 2: Synthesis of [Zn₃(C₆H(COO)₅)(OH)(H₂O)₃] (2-Zn)
-
Reactants:
-
ZnCl₂ (68 mg, 0.50 mmol)
-
This compound (H₅BPCA) (30 mg, 0.10 mmol)
-
1 M NaOH solution (0.5 mL, 0.5 mmol)
-
Deionized water (6 mL)
-
-
Procedure:
-
Combine all reactants in a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and heat at 165 °C for 3 days.
-
After cooling to room temperature, collect the colorless crystals by filtration.
-
Wash with deionized water and air-dry.
-
Approximate yield: 18 mg.
-
Protocol 3: Synthesis of [Co₅(C₆H(COO)₅)₂(H₂O)₁₂]·(H₂O)₁₂ (3-Co)
-
Reactants:
-
CoCl₂·6H₂O (180 mg, 0.75 mmol)
-
This compound (H₅BPCA) (45 mg, 0.15 mmol)
-
1 M NaOH solution (0.7 mL, 0.7 mmol)
-
Deionized water (3 mL)
-
-
Procedure:
-
Combine all reactants in a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and heat at 135 °C for 3 days.
-
After cooling, pale-red plate-like crystals are obtained.
-
Manually separate the crystals from any amorphous powder.
-
Wash with water and air-dry.
-
Approximate yield: 15 mg.
-
Structural Analysis and Data Presentation
The coordination of benzenepentacarboxylate with metal ions gives rise to complex three-dimensional frameworks. The high number of carboxylic acid groups allows for a variety of coordination modes, leading to diverse structural topologies.
Coordination Modes of Benzenepentacarboxylate
The benzenepentacarboxylate ligand (BPCA⁵⁻) can coordinate to metal centers in several ways, utilizing one or more of its five carboxylate groups. The steric crowding of the carboxylate groups often prevents all five from coordinating to metal centers, leading to structures with free, uncoordinated carboxylate groups. These uncoordinated groups can participate in hydrogen bonding, influencing the overall supramolecular architecture, or serve as sites for post-synthetic modification.
Crystallographic Data
The following table summarizes the crystallographic data for the three benzenepentacarboxylate-based coordination polymers described in the experimental protocols.[1]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** |
| 1-Co | [Co₃(BPCA)(OH)(H₂O)₃] | Monoclinic | C2/c | 19.5350(6) | 10.4494(4) | 13.2353(5) | 90 | 97.2768(8) | 90 | 2680.9(2) |
| 2-Zn | [Zn₃(BPCA)(OH)(H₂O)₃] | Monoclinic | C2/c | 19.5418(9) | 10.3220(10) | 13.4660(10) | 90 | 98.455(10) | 90 | 2686.3(3) |
| 3-Co | [Co₅(BPCA)₂(H₂O)₁₂]·12H₂O | Monoclinic | P2₁/c | 12.6162(2) | 11.3768(2) | 15.3401(3) | 90 | 91.539(1) | 90 | 2199.11(7) |
Selected Bond Lengths
This table presents selected metal-oxygen bond lengths for the coordination polymers, providing insight into the coordination environment of the metal centers.[1]
| Compound | Bond | Bond Length (Å) |
| 1-Co | Co-O(carboxylate) | 2.03 - 2.20 |
| Co-O(hydroxide) | 2.05 - 2.10 | |
| Co-O(water) | 2.08 - 2.15 | |
| 2-Zn | Zn-O(carboxylate) | 2.00 - 2.18 |
| Zn-O(hydroxide) | 2.02 - 2.08 | |
| Zn-O(water) | 2.05 - 2.12 | |
| 3-Co | Co-O(carboxylate) | 2.05 - 2.15 |
| Co-O(water) | 2.08 - 2.12 |
Physicochemical Properties and Potential Applications
While the coordination chemistry of this compound is a relatively nascent field, the resulting coordination polymers exhibit properties that suggest potential applications in areas of interest to drug development professionals.
Thermal Stability and Porosity
The thermal stability and porosity of MOFs are critical parameters for their potential application in drug delivery, as they dictate the material's robustness during storage and its capacity for guest encapsulation. While extensive data for BPCA-based MOFs are not yet available, studies on related polycarboxylate frameworks provide valuable insights. Generally, the thermal stability of MOFs is influenced by the strength of the metal-ligand coordination bonds. The porosity can be tuned by the choice of metal and the synthetic conditions, which can lead to frameworks with varying pore sizes and volumes. The presence of uncoordinated carboxylate groups in some BPCA-based structures could be leveraged to enhance guest-framework interactions.
Potential for Drug Delivery
Metal-organic frameworks are being extensively investigated as potential drug delivery vehicles due to their high porosity, tunable pore size, and the possibility of surface functionalization. Although no specific studies on drug delivery using this compound-based MOFs have been reported, the structural features of these materials suggest their potential in this area.
The presence of pores could allow for the encapsulation of therapeutic molecules. Furthermore, the uncoordinated carboxylic acid groups on the BPCA ligand could serve as handles for attaching targeting moieties or for modulating the release of encapsulated drugs. A hypothetical pH-responsive drug release mechanism is depicted below. In an acidic environment, such as that found in tumor tissues or endosomes, the carboxylate groups could become protonated, leading to a structural rearrangement and the release of the drug.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzenepentacarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepentacarboxylic acid (C₁₁H₆O₁₀), a polysubstituted aromatic carboxylic acid, is a molecule of significant interest due to its potential applications in coordination chemistry, materials science, and as a structural motif in medicinal chemistry. Its five carboxylic acid groups densely packed on a benzene (B151609) ring give rise to unique physical and chemical properties, including high acidity, potential for extensive hydrogen bonding, and versatile coordination behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations to aid in its application in research and development.
Physical Properties
The physical characteristics of this compound are primarily dictated by its highly polar nature and capacity for strong intermolecular hydrogen bonding. This results in a high melting point and limited solubility in nonpolar solvents.
Summary of Physical Properties
| Property | Value | Unit | Source/Notes |
| Molecular Formula | C₁₁H₆O₁₀ | - | [1] |
| Molecular Weight | 298.16 | g/mol | [1] |
| Appearance | Solid | - | [1] |
| Melting Point | 237-239 | °C | Experimental |
| Boiling Point | Decomposes | °C | Not available, likely decomposes before boiling |
| Solubility | |||
| Water | Soluble | [2] | |
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Diethyl Ether | Sparingly soluble | ||
| Benzene | Insoluble | ||
| pKa Values | |||
| pKa₁ | 1.80 | ||
| pKa₂ | 2.73 | ||
| pKa₃ | 3.96 | ||
| pKa₄ | 5.25 | ||
| pKa₅ | 6.46 |
Experimental Protocols
A standard capillary melting point apparatus can be used to determine the melting point of this compound.
The qualitative solubility of this compound in various solvents can be determined by a simple mixing test.
Chemical Properties
The chemical reactivity of this compound is dominated by its five carboxylic acid functional groups. These groups can undergo a variety of reactions, including deprotonation, esterification, and decarboxylation.
Acidity
With five carboxylic acid groups, this compound is a polyprotic acid. The pKa values indicate that the first proton is quite acidic, with subsequent protons becoming progressively less acidic due to the increasing negative charge of the conjugate base.
The pKa values can be determined by potentiometric titration of an aqueous solution of this compound with a standardized strong base, such as sodium hydroxide.
Reactivity
This compound can be esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a Fischer esterification mechanism. Complete esterification would yield the corresponding pentaester.
Upon heating, particularly in the presence of a catalyst, this compound can undergo decarboxylation, losing one or more carboxyl groups as carbon dioxide. The extent of decarboxylation is dependent on the reaction conditions.
The multiple carboxylate groups of this compound make it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The deprotonated carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse and complex structures with potential applications in gas storage, catalysis, and separation.
Spectral Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | A complex multiplet in the aromatic region (δ 7.5-8.5 ppm) and a broad singlet for the acidic protons of the carboxyl groups (δ > 10 ppm). |
| ¹³C NMR | Signals for the carboxyl carbons (δ ~165-175 ppm) and aromatic carbons (δ ~120-140 ppm). |
| FT-IR (KBr) | A very broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns involving the loss of H₂O, CO, and COOH groups. |
| UV-Vis | Absorption maxima in the UV region characteristic of substituted benzene rings. |
Biological Activity and Drug Development Potential
Currently, there is limited publicly available information on the specific biological activities of pure this compound. However, related polycarboxylic acids have been investigated for various biomedical applications.
-
Drug Delivery: Polycarboxylic acid-based polymers are explored as carriers for drug delivery systems due to their biocompatibility and pH-responsive nature.[3]
-
Anticancer Research: A complex of benzene-poly-carboxylic acids with a low concentration of cisplatin (B142131) has shown apoptosis-inducing effects in human breast cancer cells.[4] This suggests that this compound could serve as a scaffold or ligand in the design of novel therapeutic agents.
Further research is warranted to elucidate the standalone biological effects, including cytotoxicity and potential interactions with biological targets, of this compound to fully understand its potential in drug development.
Conclusion
This compound is a fascinating molecule with a rich chemistry stemming from its unique structure. Its well-defined physical properties and the reactivity of its five carboxylic acid groups make it a valuable building block in supramolecular chemistry and materials science. While its biological profile remains largely unexplored, the precedent set by related polycarboxylic acids suggests that it may hold promise for future applications in the pharmaceutical sciences. This guide provides a foundational understanding of its core properties to facilitate and inspire further research into this versatile compound.
References
An In-depth Technical Guide to Benzenepentacarboxylic Acid (CAS 1585-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepentacarboxylic acid, with the Chemical Abstracts Service (CAS) number 1585-40-6, is a polycarboxylic acid derivative of benzene (B151609). Its unique structure, featuring five carboxylic acid groups attached to a benzene ring, imparts specific chemical properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and known applications of this compound, with a focus on its utility for research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize the key quantitative data available for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1585-40-6 | [1] |
| Molecular Formula | C₁₁H₆O₁₀ | [1] |
| Molecular Weight | 298.16 g/mol | [1] |
| IUPAC Name | Benzene-1,2,3,4,5-pentacarboxylic acid | [1] |
| Synonyms | Pentacarboxybenzene | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | Solid | [1] |
| Melting Point | No experimental value available. Predicted to be high. | |
| Boiling Point | 642.3 °C at 760 mmHg (Predicted) | |
| Density | 1.96 g/cm³ (Predicted) | |
| Water Solubility | Forms a number of hydrates; quantitative data is limited but it is expected to be soluble in water. | [2][3] |
| pKa Values | pK₁: 1.80, pK₂: 2.73, pK₃: 3.96, pK₄: 5.25, pK₅: 6.46 (at 25°C) | [2] |
| LogP (Octanol/Water Partition Coefficient) | -0.4 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis, purification, and analysis of this compound.
Synthesis
This compound can be synthesized through the oxidation of appropriate polymethylbenzenes. A general approach involves the use of a strong oxidizing agent in an acidic or alkaline medium. One potential route is the oxidation of a pentamethylbenzene (B147382) derivative.
Workflow for a potential synthesis route:
Caption: A generalized workflow for the synthesis of this compound.
A study has shown the formation of this compound from the alkali-oxygen oxidation of coal-tar pitch that has been pre-treated.[4] This suggests that complex carbonaceous materials can serve as a starting point for its synthesis.
Purification
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, acetic acid) to find a suitable one. Water is a likely candidate due to the polar carboxylic acid groups.[5]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly.
Logical Flow of the Recrystallization Process:
Caption: A step-by-step diagram of the recrystallization process for purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the single aromatic proton and a broad signal for the five acidic protons of the carboxyl groups. The chemical shift of the carboxylic acid protons is typically in the range of 10-13 ppm and can be concentration-dependent.[6]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the benzene ring and the carboxyl groups. The carboxyl carbons typically resonate in the range of 160-185 ppm.[7] Due to the molecule's symmetry, fewer than 11 signals may be observed.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimers. A strong C=O stretching absorption is expected around 1700 cm⁻¹.
Biological Activity and Applications
The primary reported biological application of this compound is as a fluorescent probe for the detection and scavenging of hydroxyl radicals (•OH).[8]
Fluorescent Probe for Hydroxyl Radicals
This compound can be used for the fluorescent quantitative detection of hydroxyl radicals.[8] The principle of this application lies in the reaction of the hydroxyl radical with the benzene ring, which has only one available reaction site. This reaction produces a single fluorescent product, hydroxythis compound, allowing for accurate quantitative analysis.[8] This method is advantageous due to its simplicity, speed, strong specificity, and high sensitivity.[8] It is applicable for detecting hydroxyl radicals in systems with a pH of 5 or greater and at temperatures ranging from 20-98°C.[8]
Mechanism of Hydroxyl Radical Detection:
Caption: The reaction of this compound with a hydroxyl radical to form a fluorescent product.
Metabolism and Toxicology
Currently, there is a lack of specific data on the in vivo metabolism and toxicological profile of this compound. As a xenobiotic carboxylic acid, it may undergo metabolic activation, potentially forming acyl-glucuronides or acyl-CoA thioesters.[9] However, without experimental data, its metabolic fate remains speculative. General studies on the metabolism of benzene indicate that it can be metabolized to various phenolic compounds and muconic acid.[10][11][12] It is important to note that this compound is a highly oxidized derivative and its metabolic pathway would likely differ significantly from that of benzene. Given the limited information, standard laboratory safety precautions should be taken when handling this compound.
Conclusion
This compound is a polyfunctional aromatic compound with established utility as a fluorescent probe for hydroxyl radical detection. While its physicochemical properties are partially characterized, further experimental validation of its melting point and water solubility is warranted. Detailed protocols for its synthesis and purification are based on general organic chemistry principles but would benefit from specific published examples. A significant gap in the current knowledge exists regarding its biological interactions beyond its role as a chemical probe, including its metabolic fate and toxicological profile. This technical guide serves as a foundational resource for researchers, highlighting both the known attributes of this compound and the areas requiring further investigation to fully unlock its potential in scientific and drug development applications.
References
- 1. This compound | C11H6O10 | CID 15314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. plu.mx [plu.mx]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. CN103149188B - Fluorescent quantitative method for detecting hydroxyl radical - Google Patents [patents.google.com]
- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - Plasma metabolomics study reveals the critical metabolic signatures for benzene-induced hematotoxicity [insight.jci.org]
- 11. The metabolism of benzene to muconic acid, a potential biological marker of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species differences in the metabolism of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzenepentacarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzenepentacarboxylic acid, detailing its chemical identity, physicochemical properties, and analytical methodologies. The information is curated to support research and development activities requiring a thorough understanding of this complex aromatic carboxylic acid.
Chemical Identity: IUPAC Name and Synonyms
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzene-1,2,3,4,5-pentacarboxylic acid [1]. It is also widely known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Common Synonyms:
-
1,2,3,4,5-Benzenepentacarboxylic acid[1]
-
Benzenepentacarboxylate[2]
-
NSC 12096[2]
-
EINECS 216-441-9[2]
A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under CID 15314[1].
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₆O₁₀ | PubChem[1] | |
| Molecular Weight | 298.16 | g/mol | PubChem[1] |
| Physical Description | Solid | Sigma-Aldrich (MSDS)[1] | |
| XLogP3-AA | -0.4 | PubChem[1] | |
| Hydrogen Bond Donor Count | 5 | PubChem | |
| Hydrogen Bond Acceptor Count | 10 | PubChem | |
| Rotatable Bond Count | 5 | PubChem | |
| Exact Mass | 297.99609638 | Da | PubChem[1] |
| Monoisotopic Mass | 297.99609638 | Da | PubChem[1] |
| Topological Polar Surface Area | 187 | Ų | PubChem[1] |
| Heavy Atom Count | 21 | PubChem |
Experimental Protocols: Analytical Determination
The quantification of this compound, often in complex matrices, is critical for various applications, including environmental analysis and materials science. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for its analysis.
This method provides high sensitivity and reproducibility for the quantification of benzene (B151609) polycarboxylic acids (BPCAs), including this compound[3].
3.1.1. Sample Preparation:
-
For solid samples (e.g., soil, sediment, pyrogenic carbon), an initial oxidative digestion with nitric acid (HNO₃) at high pressure and temperature is required to convert aromatic carbon structures into BPCAs[3].
-
Following oxidation, evaporate the excess nitric acid under a gentle stream of nitrogen[4].
-
Dilute the residue to a known volume (e.g., 10 mL) using the initial mobile phase composition[4].
-
For liquid samples, a simple dilution with ultrapure water may be sufficient.
-
Introduce a suitable internal standard, such as deuterated phthalic acid, for accurate quantification[3].
3.1.2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Poroshell 120 SB-C18, is recommended for good separation under acidic conditions[3].
-
Mobile Phase: A gradient elution is typically employed.
-
Injection Volume: 10 µL[4].
-
Column Temperature: Maintained at a constant temperature, for example, 20°C[4].
3.1.3. Mass Spectrometry Conditions (TOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for detecting the deprotonated carboxylic acid analytes[5].
-
Monitored Masses: Scan a mass range from 100–800 m/z[3].
-
Dry Gas Flow and Temperature: Optimized for the specific instrument, for instance, 6.5 L/min at 250°C[3].
3.1.4. Quantification:
-
Generate calibration curves using certified standards of this compound.
-
Linear quantification with a coefficient of determination (r²) of ≥ 0.997 is achievable with this method[3].
Mandatory Visualizations
The following diagram illustrates the key stages in the analytical workflow for the quantification of this compound in environmental or material samples.
Caption: Workflow for the analysis of this compound by LC-MS.
This in-depth guide provides essential technical information on this compound for professionals in research and development. The structured data and detailed protocols are intended to facilitate experimental design and data interpretation.
References
Methodological & Application
Application Notes and Protocols: Benzenepentacarboxylic Acid Derivatives in Luminescent MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and application of luminescent metal-organic frameworks (MOFs) utilizing a benzenepentacarboxylic acid derivative as a key building block. The protocols outlined below are based on established methodologies and offer a guide for the development of novel luminescent materials for sensing and other applications.
Introduction
Luminescent metal-organic frameworks (LMOFs) are a class of crystalline porous materials that have garnered significant attention for their potential applications in chemical sensing, bio-imaging, and solid-state lighting.[1][2] The luminescence in these materials can originate from the organic linkers, the metal nodes, or guest molecules encapsulated within the pores.[1] The choice of the organic linker is crucial in determining the photophysical properties of the resulting MOF. Polytopic carboxylate ligands, such as derivatives of this compound, are of particular interest due to their ability to form robust and intricate 3D frameworks with diverse topologies.
This document focuses on the use of biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc), a derivative of this compound, in the synthesis of luminescent MOFs. The presented protocols and data are derived from the successful synthesis and characterization of two novel 3D MOFs, providing a foundational methodology for researchers in the field.
Synthesis of Luminescent MOFs
The synthesis of MOFs using polytopic carboxylate linkers is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed vessel. The slow cooling of the reaction mixture allows for the formation of crystalline MOF materials.
Experimental Protocol: Solvothermal Synthesis of [Cd₃(bpbc)(μ₃-OH)(H₂O)₃]·H₂O (MOF-1) and [Zn₂Na(bpbc)(DMF)₁.₅(EtOH)₀.₅(H₂O)₅]·0.5H₂O (MOF-2)
This protocol is adapted from the synthesis of two 3D MOFs based on the biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc) ligand.[3]
Materials:
-
Biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc)
-
Cd(NO₃)₂·4H₂O (for MOF-1)
-
Zn(NO₃)₂·6H₂O (for MOF-2)
-
NaOH (for MOF-2)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
For MOF-1: A mixture of Cd(NO₃)₂·4H₂O (0.092 g, 0.3 mmol), H₅bpbc (0.041 g, 0.1 mmol), and 10 mL of deionized water is placed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After heating, the autoclave is allowed to cool slowly to room temperature.
-
Colorless block-shaped crystals of MOF-1 are collected by filtration, washed with deionized water and ethanol, and dried in air.
-
For MOF-2: A mixture of Zn(NO₃)₂·6H₂O (0.089 g, 0.3 mmol), H₅bpbc (0.041 g, 0.1 mmol), NaOH (0.008 g, 0.2 mmol), DMF (5 mL), EtOH (2 mL), and H₂O (3 mL) is placed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 120 °C for 72 hours.
-
After heating, the autoclave is allowed to cool slowly to room temperature.
-
Colorless block-shaped crystals of MOF-2 are collected by filtration, washed with DMF and ethanol, and dried in air.
Characterization
The synthesized MOFs should be characterized to confirm their structure, purity, and properties.
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the framework.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the structure.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the MOFs.
Luminescent Properties
The solid-state luminescent properties of MOF-1 and MOF-2 were investigated at room temperature.[3]
Table 1: Photoluminescence Data for MOF-1 and MOF-2 [3]
| MOF | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| MOF-1 | 325 | 388 |
| MOF-2 | 330 | 395 |
| H₅bpbc | 320 | 380 |
The emission spectra of both MOFs show a red shift compared to the free H₅bpbc ligand, which can be attributed to the coordination of the carboxylate groups to the metal centers.[3] This coordination increases the rigidity of the ligand and influences its electronic structure.
Application in Luminescent Sensing
Luminescent MOFs are promising candidates for the detection of various analytes, including metal ions, small molecules, and biomolecules. The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the metal centers or organic linkers, leading to a change in the luminescent signal. One common application is the detection of Fe³⁺ ions, which are known to quench the fluorescence of many luminescent materials.
Experimental Protocol: Luminescent Sensing of Fe³⁺ Ions
This generalized protocol is based on methodologies reported for other luminescent MOFs.
Materials:
-
Synthesized luminescent MOF (e.g., MOF-1 or MOF-2)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Stock solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Zn²⁺) in the chosen solvent.
Procedure:
-
Preparation of MOF Suspension: A small amount of the finely ground MOF is dispersed in the solvent (e.g., DMF) to obtain a stable suspension. Sonication may be used to aid dispersion.
-
Luminescence Measurements: The fluorescence emission spectrum of the MOF suspension is recorded.
-
Titration with Metal Ions: Aliquots of the stock solution of Fe³⁺ are incrementally added to the MOF suspension. After each addition, the fluorescence emission spectrum is recorded.
-
Selectivity Studies: To assess the selectivity for Fe³⁺, the same experiment is performed with other metal ion solutions at the same concentration.
-
Data Analysis: The quenching efficiency is calculated using the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (Fe³⁺), respectively, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
Diagrams
References
Application Notes and Protocols: Benzenepentacarboxylic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepentacarboxylic acid represents a class of highly functionalized aromatic carboxylic acids that hold significant potential as organic linkers in the synthesis of advanced drug delivery systems. Their multiple carboxylate groups allow for the formation of robust and porous network structures, such as Metal-Organic Frameworks (MOFs), which are promising candidates for high drug loading and controlled release. The inherent properties of these frameworks, including tunable pore size, high surface area, and the potential for surface modification, make them ideal for encapsulating a wide range of therapeutic agents.
This document provides a comprehensive overview of the application of benzene-poly-carboxylic acids in drug delivery, with a focus on their use as linkers in MOFs. Due to a notable lack of specific experimental data in the current scientific literature for this compound itself, this document will utilize data and protocols from closely related and well-studied benzene-poly-carboxylic acid-based MOFs as representative examples. These notes are intended to serve as a foundational guide for researchers looking to explore the potential of this compound and similar linkers in the development of novel drug delivery platforms.
Key Applications in Drug Delivery
Benzene-poly-carboxylic acid-based drug delivery systems, particularly MOFs, offer several advantages that make them suitable for various therapeutic applications:
-
High Drug Loading Capacity: The porous nature and large surface area of these frameworks allow for the encapsulation of significant quantities of drug molecules.[1]
-
Controlled Release: Drug release can be modulated by the framework's structure and can be triggered by specific stimuli, such as pH changes in the tumor microenvironment.[2][3]
-
Biocompatibility: By selecting biocompatible metal ions (e.g., iron, zinc, zirconium) and organic linkers, the resulting drug delivery system can exhibit low toxicity.[1]
-
Targeted Delivery: The surface of these nanoparticles can be functionalized with targeting moieties to enhance accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing side effects.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug loading and release from benzene-poly-carboxylic acid-based MOFs, serving as a reference for expected performance.
Table 1: Drug Loading and Encapsulation Efficiency
| MOF System (Linker) | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| MIL-100(Fe) (Trimesic Acid) | Doxorubicin | ~25 | Not Reported | [3] |
| MIL-53(Fe) (Terephthalic Acid) | Oridonin | 56.25 | Not Reported | [1] |
| UiO-66 (Terephthalic Acid) | Alendronate | ~51.5 | Not Reported | [3] |
| ZIF-8 (Imidazole derivative) | 5-Fluorouracil | ~60 | Not Reported | [4] |
| Zn-based MOF (Benzoic Acid) | Doxorubicin | 33.74 | Not Reported | [3] |
Table 2: In Vitro Drug Release Profile
| MOF System (Linker) | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| PPy@MIL-100(Fe) (Trimesic Acid) | Doxorubicin | pH 5.0, 37 °C | 82.7 | 24 | [3] |
| PPy@MIL-100(Fe) (Trimesic Acid) | Doxorubicin | pH 7.4, 37 °C | 42.7 | 24 | [3] |
| UiO-66 (Terephthalic Acid) | Alendronate | pH 5.5, 37 °C | ~59 | 60 | [3] |
| UiO-66 (Terephthalic Acid) | Alendronate | pH 7.4, 37 °C | ~42.7 | 60 | [3] |
| 5-FU@ZIF-8 (Imidazole derivative) | 5-Fluorouracil | pH 5.0, PBS | >45 | 1 | [4] |
| 5-FU@ZIF-8 (Imidazole derivative) | 5-Fluorouracil | pH 7.4, PBS | ~17 | 1 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of benzene-poly-carboxylic acid-based drug delivery systems.
Protocol 1: Synthesis of a Representative Benzene-Poly-Carboxylic Acid-Based MOF (Solvothermal Method)
This protocol describes a general solvothermal synthesis for a MOF using a benzene-poly-carboxylic acid linker, such as trimesic acid (for MIL-100), and a metal salt.
Materials:
-
Benzene-1,3,5-tricarboxylic acid (Trimesic acid, BTC)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve the benzene-poly-carboxylic acid linker and the metal salt in DMF. The molar ratio of linker to metal can be varied to optimize the synthesis.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150°C) for a predetermined duration (e.g., 12-24 hours).[5]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting powder by centrifugation or filtration.
-
To remove unreacted starting materials and solvent molecules from the pores, wash the product multiple times with DMF and then with ethanol.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-150°C) to activate the MOF.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the synthesized MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the organic linker and the coordination between the carboxylate groups and the metal ions.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the MOF.
Protocol 2: Drug Loading into MOFs
This protocol outlines a common method for loading a drug into the synthesized MOF via impregnation.
Materials:
-
Activated MOF powder
-
Drug of interest (e.g., Doxorubicin)
-
Suitable solvent for the drug (e.g., deionized water, ethanol, or a buffer solution)
Procedure:
-
Disperse a known amount of the activated MOF powder in a solution of the drug with a specific concentration.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
After incubation, separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with the pure solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the final drug-loaded MOF product under vacuum.
Quantification of Drug Loading:
-
Measure the concentration of the drug remaining in the supernatant and the washing solutions using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.
-
Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading Capacity (wt%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of the encapsulated drug from the MOF under different pH conditions, mimicking physiological and tumor environments.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)
-
Phosphate-buffered saline (PBS) at pH 5.0 (simulating the acidic tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (e.g., pH 7.4 or 5.0) within a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding fresh PBS, which serves as the release medium.
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the in vitro cytotoxicity of the drug-loaded MOFs against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded MOF, empty MOF, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, empty MOF, and drug-loaded MOF for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for a few hours to allow viable cells to convert MTT into formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate key conceptual workflows and pathways relevant to the use of this compound-based drug delivery systems.
Caption: Experimental workflow for MOF-based drug delivery.
Caption: pH-responsive drug release mechanism.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liabjournal.com [liabjournal.com]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application of Benzenepentacarboxylic Acid in Catalysis: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct catalytic applications of benzenepentacarboxylic acid are not extensively documented in current scientific literature. This document provides insights into its potential applications by drawing parallels with its closely related and well-studied analogs: benzenetricarboxylic acid (BTC) and benzenetetracarboxylic acid (BTEC). These molecules are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which exhibit significant catalytic activity in a variety of organic transformations. The protocols and data presented herein are based on these analogs and are intended to serve as a guide for exploring the catalytic potential of this compound.
Introduction to Polycarboxylic Acids in Catalysis
Benzenepolycarboxylic acids are a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple carboxylic acid groups. Their rigid structure and the presence of multiple coordination sites make them excellent building blocks for the construction of porous crystalline materials known as Metal-Organic Frameworks (MOFs). MOFs are synthesized through the coordination of metal ions or clusters with organic linkers, creating a three-dimensional network with a high surface area and tunable porosity. These features are highly desirable for catalytic applications, as they can enhance substrate accessibility to active sites and influence reaction selectivity.
The catalytic activity of MOFs can stem from several features:
-
Open Metal Sites: The metal nodes within the MOF structure can possess open coordination sites, acting as Lewis acids to activate substrates.
-
Functionalized Linkers: The organic linkers themselves can be functionalized with catalytically active groups.
-
Guest Encapsulation: The pores of the MOF can encapsulate catalytically active species, such as metal nanoparticles, leading to enhanced stability and reactivity.
This document will focus on the synthesis of MOFs using benzenepolycarboxylic acid analogs and their application in representative catalytic reactions.
Data Presentation: Catalytic Performance of MOFs Derived from Benzenepolycarboxylic Acid Analogs
The following tables summarize the catalytic performance of MOFs synthesized from benzenetricarboxylic acid (BTC) and other polycarboxylic acids in various organic reactions. This data provides a benchmark for the potential catalytic activity of MOFs derived from this compound.
Table 1: Oxidation of Benzyl (B1604629) Alcohol using M-BTC MOFs (M = Co, Cu, Fe) [1][2][3]
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (B42025) (%) |
| Co-BTC | Air | 100 | 8 | 92.9 | 97.1 |
| Cu-BTC | Air | 100 | 8 | 75.4 | 95.2 |
| Fe-BTC | Air | 100 | 8 | 68.2 | 93.5 |
Table 2: Cyanosilylation of Aldehydes using MOF-74 Analogs [4][5]
| Catalyst | Substrate | Temperature (°C) | Time (min) | Conversion (%) |
| MOF-74 | Benzaldehyde | 60 | 30 | ~70 |
| Defected MOF-74 | Benzaldehyde | 60 | 30 | 96 |
| MOF-74@D2-MOF-74 | 4-Methoxybenzaldehyde | 60 | - | >95 |
| MOF-74@D2-MOF-74 | 4-Methylbenzaldehyde | 60 | - | >95 |
| MOF-74@D2-MOF-74 | 4-Fluorobenzaldehyde | 60 | - | >95 |
Table 3: CO Oxidation using M-BTC MOFs (M = Cr, Fe, Co, Ni, Cu, Zn) [6][7]
| Catalyst | Oxidant | Reaction | T100 (°C) (Temperature for 100% Conversion) |
| Ag/Fe2O3 (from Fe-BTC) | O2 | CO Oxidation | 160 |
| Cr-BTC | N2O | CO Oxidation | Theoretical studies suggest high activity |
| Fe-BTC | N2O | CO Oxidation | Theoretical studies suggest high activity |
Experimental Protocols
The following are detailed protocols for the synthesis of MOFs using benzenepolycarboxylic acid analogs. These can be adapted for this compound, with potential adjustments to stoichiometry and reaction conditions.
Protocol for the Synthesis of a Copper-Benzenetricarboxylate MOF (MOF-199 or HKUST-1)
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Solution A: Dissolve 1.0 g of 1,3,5-benzenetricarboxylic acid in a mixture of 20 mL of ethanol and 20 mL of DMF.[8]
-
Solution B: Dissolve 2.0 g of Cu(NO₃)₂·3H₂O in 25 mL of deionized water.[8]
-
Mixing: In a Teflon-lined stainless-steel autoclave, combine Solution A and Solution B.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at 140°C for 24 hours.[8]
-
Cooling and Isolation: After 24 hours, cool the autoclave to room temperature. The blue crystalline product will have precipitated.
-
Washing: Decant the supernatant and wash the solid product with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the product under vacuum at 150°C for 12 hours. This step is crucial to remove the coordinated solvent molecules and open up the metal sites for catalysis.
-
Characterization: The resulting MOF-199 should be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.
Protocol for the Synthesis of a Zirconium-Benzenetetracarboxylate MOF (UiO-66 analog)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,2,4,5-Benzenetetracarboxylic acid (H₄BTEC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
Precursor Solution: In a glass vial, dissolve ZrCl₄ and 1,2,4,5-benzenetetracarboxylic acid in DMF. The molar ratio of ZrCl₄ to H₄BTEC is typically 1:1.
-
Modulator Addition: Add a significant excess of acetic acid to the solution. The modulator helps to control the crystal size and reduces defects in the MOF structure. A typical molar ratio of ZrCl₄ to acetic acid is 1:100.
-
Solvothermal Reaction: Seal the vial and place it in an oven at 120°C for 24 hours.
-
Cooling and Isolation: After the reaction, cool the vial to room temperature. A white microcrystalline powder should be present.
-
Washing: Centrifuge the mixture to collect the solid product. Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: Dry the sample under vacuum at 120°C for 12 hours to remove residual solvent.
-
Characterization: Characterize the material using PXRD, TGA, and gas adsorption to confirm the formation of the desired Zirconium-based MOF.
Mandatory Visualizations
Experimental Workflow for MOF Synthesis
The following diagram illustrates the general solvothermal synthesis workflow for producing MOFs from benzenepolycarboxylic acids.
Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Proposed Catalytic Pathway for Benzyl Alcohol Oxidation
This diagram illustrates a plausible catalytic cycle for the aerobic oxidation of benzyl alcohol to benzaldehyde using a Cu-BTC MOF, where the open copper sites are the catalytic centers.
Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol using a Cu-BTC MOF.
Conclusion and Future Outlook
While direct catalytic applications of this compound are yet to be thoroughly explored, the extensive research on its analogs, benzenetricarboxylic and benzenetetracarboxylic acids, strongly suggests its potential as a valuable linker for the synthesis of novel MOF catalysts. The additional carboxylic acid group in this compound could lead to MOFs with unique topologies, pore environments, and potentially enhanced catalytic activities. Researchers are encouraged to adapt the protocols provided in this document to synthesize and test this compound-based MOFs in a variety of catalytic reactions, including but not limited to oxidation, reduction, C-C coupling, and asymmetric catalysis. Such investigations will undoubtedly contribute to the expanding field of MOF-based catalysis and may lead to the discovery of highly efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) | Semantic Scholar [semanticscholar.org]
- 3. Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01222K [pubs.rsc.org]
- 5. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
Application Notes and Protocols: Synthesis and Properties of Benzenepentacarboxylic Acid-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scholarly and patent literature currently lacks specific examples of the synthesis and characterization of polymers derived directly from benzenepentacarboxylic acid. The following application notes and protocols are therefore based on established principles of polymer chemistry and adapted from procedures for structurally similar polycarboxylic acids, such as benzenetetracarboxylic acid and trimesic acid. These protocols should be considered as starting points for research and development.
Introduction
This compound is a highly functionalized aromatic molecule with a rigid core and five carboxylic acid groups. This unique structure suggests its potential as a monomer for creating novel polymers with interesting properties. The high density of carboxylic acid groups could lead to polymers with strong intermolecular interactions, high thermal stability, and multiple points for further functionalization or cross-linking.
While direct experimental data is not currently available, it is hypothesized that polymers based on this compound could find applications in areas such as:
-
High-performance materials: The rigid aromatic core is expected to impart excellent thermal and mechanical stability to the resulting polymers.
-
Drug delivery: The carboxylic acid groups can be leveraged for drug conjugation, pH-responsive drug release, and enhancing water solubility or hydrogel formation.[1][2]
-
Adhesives and coatings: The multiple functional groups could promote strong adhesion to various substrates.
-
Cross-linking agents: this compound can be used in small amounts to introduce branching or cross-linking in other polymer systems, thereby modifying their properties.[3][4]
This document provides hypothetical protocols for the synthesis of polyesters and polyamides from this compound, along with predicted properties and conceptual applications.
Proposed Synthesis of this compound-Based Polymers
The most straightforward approach to polymerizing this compound is through condensation polymerization with co-monomers such as diols or diamines to form polyesters and polyamides, respectively.
Synthesis of a this compound-Based Polyester (B1180765) (Hypothetical)
This protocol describes the synthesis of a hyperbranched or cross-linked polyester via melt polycondensation of this compound with a diol, for example, ethylene (B1197577) glycol.
Experimental Protocol:
Materials:
-
This compound
-
Ethylene glycol (or other diol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) chloride)[5]
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen gas supply
Procedure:
-
Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and a molar excess of ethylene glycol. The molar ratio of hydroxyl groups to carboxylic acid groups should be carefully controlled to manage the extent of cross-linking. For a hyperbranched, soluble polymer, a significant excess of the diol is recommended.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% antimony(III) oxide relative to the acid).
-
Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. The water formed during the esterification will begin to distill off. Continue this step until the majority of the theoretical amount of water has been collected.
-
Polycondensation: Gradually reduce the pressure to below 1 torr while increasing the temperature to 250-280°C. This will facilitate the removal of excess ethylene glycol and drive the polymerization to a higher molecular weight.
-
Polymer Isolation: After several hours of polycondensation (the reaction time will need to be optimized), cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of ester bonds (C=O stretch around 1730 cm⁻¹) and the disappearance of carboxylic acid O-H bands.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (note: hyperbranched or cross-linked polymers may behave differently in GPC).
-
Thermal Analysis (TGA/DSC): To assess thermal stability and glass transition temperature.
Synthesis of a this compound-Based Polyamide (Hypothetical)
This protocol outlines the synthesis of a polyamide from this compound and a diamine, such as hexamethylenediamine, using a direct polycondensation method.
Experimental Protocol:
Materials:
-
This compound
-
Hexamethylenediamine (or other diamine)
-
Condensing agents (e.g., triphenyl phosphite (B83602) (TPP) and pyridine)[6]
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
-
Distilled water
-
Nitrogen gas supply
Procedure:
-
Monomer and Reagent Solution: In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, hexamethylenediamine, and lithium chloride in NMP.
-
Addition of Condensing Agents: Add pyridine (B92270) and then triphenyl phosphite to the solution.
-
Polycondensation: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 3-5 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove residual solvents and reagents.
-
Drying: Dry the polyamide product in a vacuum oven.
Characterization:
-
FT-IR Spectroscopy: To verify the formation of amide bonds (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Solubility Tests: To determine suitable solvents for the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate thermal properties.
Predicted Properties of this compound-Based Polymers
The following table summarizes the hypothesized properties of polymers derived from this compound, based on the properties of analogous polymers.
| Property | Predicted Characteristics | Rationale |
| Thermal Stability | High decomposition temperature (>350°C) | The rigid aromatic backbone imparts high thermal stability. |
| Glass Transition (Tg) | High Tg | The restricted chain mobility due to the rigid aromatic core and potential for hydrogen bonding will lead to a high glass transition temperature. |
| Mechanical Properties | High modulus, potentially brittle | The rigid structure is expected to result in a stiff material. The extent of cross-linking will significantly influence the mechanical properties. |
| Solubility | Potentially soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) when in a hyperbranched form. Likely insoluble if highly cross-linked. The free carboxylic acid groups may allow for solubility in aqueous base. | The polarity of the ester or amide linkages and the free carboxylic acid groups will influence solubility. Cross-linking will reduce solubility. |
| pH-Responsiveness | The presence of multiple carboxylic acid groups would make the polymer's properties (e.g., swelling, solubility) sensitive to changes in pH.[1] | The carboxylic acid groups will be deprotonated at higher pH, leading to electrostatic repulsion and changes in polymer conformation and solubility. |
| Drug Loading Capacity | Potentially high, especially for drugs that can be conjugated to the carboxylic acid groups or entrapped within a cross-linked network. | The high density of functional groups provides numerous sites for drug attachment. A cross-linked network can physically entrap drug molecules. |
Visualizations
Proposed Synthesis Workflow
References
- 1. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate-co-butylene itaconate) Copolyesters: Synthesis, Non-Isothermal Crystallization Kinetics, Thermal and Mechanical Properties | MDPI [mdpi.com]
- 4. Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate- co-butylene itaconate) Copolyesters: Synthesis, Non-Isothermal Crystallization Kinetics, Thermal and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
protocol for using benzenepentacarboxylic acid as a hydroxyl radical probe
Application Notes & Protocols
Topic: Protocol for Using Benzenepentacarboxylic Acid as a Hydroxyl Radical Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is based on currently available information, primarily from patent literature. Critical experimental parameters, such as the specific excitation and emission wavelengths for the fluorescent product, have not been found in publicly accessible scientific literature. Therefore, significant experimental development and validation will be required by the end-user to implement this protocol.
Introduction
The detection and quantification of hydroxyl radicals (•OH) are crucial in various fields, including chemistry, biology, and environmental science, due to their highly reactive nature and significant role in oxidative stress and damage. This compound (BPA) has been proposed as a fluorescent probe for the quantitative detection of hydroxyl radicals. The principle of this method lies in the reaction of non-fluorescent BPA with a hydroxyl radical to produce a single fluorescent product, hydroxythis compound.[1] This reaction's specificity, with only one reactive site on the BPA molecule, suggests a potential for accurate quantification.[1]
Principle of the Method
This compound, in its native state, is a non-fluorescent molecule. Upon reaction with a hydroxyl radical, a hydroxyl group is added to the benzene (B151609) ring, forming hydroxythis compound. This hydroxylated product is fluorescent. The intensity of the fluorescence emitted is directly proportional to the concentration of the hydroxythis compound, which in turn corresponds to the amount of hydroxyl radicals present in the sample.
Caption: Reaction of this compound with a Hydroxyl Radical.
Conceptual Experimental Protocol
This protocol is a general guideline and will require optimization.
3.1. Materials
-
This compound (BPA)
-
Source of hydroxyl radicals (e.g., Fenton's reagent: Iron(II) sulfate (B86663) and hydrogen peroxide)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
High-purity water
-
Fluorescence spectrophotometer
-
Standard laboratory glassware and equipment
3.2. Reagent Preparation
-
BPA Stock Solution: Prepare a stock solution of BPA in high-purity water. The concentration should be determined based on experimental needs, ensuring it is at least equivalent to the molar concentration of the hydroxyl radical generator.[1]
-
Hydroxyl Radical Generating System: For a Fenton system, prepare fresh solutions of Iron(II) sulfate (FeSO₄) and hydrogen peroxide (H₂O₂). The concentrations will depend on the desired rate of hydroxyl radical production.
-
Buffer Solution: Prepare a buffer solution to maintain the desired pH. The reaction is reported to be effective at a pH ≥ 5.[1]
3.3. Experimental Procedure
Caption: Conceptual Experimental Workflow for Hydroxyl Radical Detection.
-
In a suitable reaction vessel, combine the BPA solution and the buffer.
-
Initiate the reaction by adding the hydroxyl radical generating system (e.g., FeSO₄ followed by H₂O₂).
-
Incubate the reaction mixture at a controlled temperature. The suggested range is 20-98°C.[1] The incubation time will need to be optimized.
-
After incubation, transfer the sample to a quartz cuvette.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer at the predetermined excitation and emission wavelengths.
3.4. Data Analysis
A calibration curve should be generated using known concentrations of a stable fluorescent standard or by a method that generates a known amount of hydroxyl radicals. The fluorescence intensity of the unknown samples can then be used to determine the concentration of hydroxyl radicals by interpolation from the calibration curve.
Critical Missing Parameters and Data
The successful implementation of this protocol is contingent on determining several key experimental parameters that are not currently available in the reviewed literature.
| Parameter | Description | Status |
| Excitation Wavelength (λex) | The wavelength of light required to excite the fluorescent product, hydroxythis compound. | Unknown |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorescent product upon excitation. | Unknown |
| Optimal BPA Concentration | The precise concentration of BPA that provides the best signal-to-noise ratio without self-quenching or interfering with the system under study. | Requires Empirical Determination |
| Optimal pH | The specific pH that maximizes the fluorescence quantum yield of the product and ensures reaction stability. | General Range (≥ 5) Known[1] |
| Incubation Time | The time required for the reaction between BPA and hydroxyl radicals to reach a stable endpoint or a desirable signal window. | Requires Empirical Determination |
| Calibration Curve Data | A standardized curve showing the relationship between fluorescence intensity and hydroxyl radical concentration. | Not Available |
| Limit of Detection (LOD) | The lowest concentration of hydroxyl radicals that can be reliably detected. | Not Available |
| Limit of Quantification (LOQ) | The lowest concentration of hydroxyl radicals that can be quantitatively measured with acceptable precision and accuracy. | Not Available |
| Interference Data | Information on the potential interference from other reactive oxygen species (ROS) or common components of biological and chemical systems. | Not Available |
Conclusion for Researchers
This compound presents a promising platform for the development of a hydroxyl radical probe due to its purported specificity. However, the lack of fundamental spectroscopic data and a validated experimental protocol in the existing scientific literature means that any researcher, scientist, or drug development professional wishing to use this method will need to undertake significant foundational research. The first and most critical step will be the synthesis or acquisition of the fluorescent product, hydroxythis compound, to determine its excitation and emission spectra. Following this, a thorough characterization and validation of the entire assay, as outlined in the table of missing parameters, will be necessary before it can be reliably applied.
References
Application Notes and Protocols for the Synthesis of Benzenepentacarboxylic Acid Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing benzenepentacarboxylic acid (H₅BPCA) as the organic linker. The methodologies outlined are based on established hydrothermal synthesis routes and are intended to serve as a comprehensive guide for the reproducible synthesis of these complex porous materials.
Introduction
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This compound is a multidentate linker that can lead to the formation of robust and complex MOF architectures. The protocols detailed below describe the synthesis of cobalt(II) and zinc(II) based MOFs with benzenepentacarboxylate linkers.[1][2]
Experimental Setups and Protocols
The synthesis of this compound MOFs is typically achieved through hydrothermal methods. This involves heating the reactants in an aqueous solution within a sealed container, allowing for the crystallization of the MOF structure under elevated temperature and pressure.
Synthesis of [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] (1-Co) and [Zn₃(C₆H(COO)₅)(OH)(H₂O)₃] (2-Zn)
These two isostructural MOFs are synthesized under similar hydrothermal conditions, differing only in the metal precursor used.
Experimental Protocol:
-
Reactant Preparation: In a typical synthesis, combine the following in a Teflon-lined stainless steel autoclave (23 mL capacity):
-
Metal(II) chloride hexahydrate (CoCl₂·6H₂O or ZnCl₂·6H₂O): 0.75 mmol
-
This compound (H₅BPCA): 0.15 mmol (45 mg)
-
Sodium hydroxide (B78521) (NaOH): 0.7 mmol (0.7 mL of a 1 M solution)
-
Deionized water: 3 mL
-
-
Reaction Conditions: Seal the autoclave and heat it to 180°C for 3 days.
-
Product Isolation: After the reaction is complete, allow the autoclave to cool to room temperature.
-
Purification: Collect the resulting crystals and wash them with deionized water.
-
Drying: Allow the crystals to air-dry. The approximate yield for the zinc-based MOF is around 30% based on H₅BPCA.[1]
Synthesis of [Co₅(C₆H(COO)₅)₂(H₂O)₁₂]·(H₂O)₁₂ (3-Co)
This cobalt-based MOF is obtained under milder temperature and lower pH conditions compared to 1-Co.
Experimental Protocol:
-
Reactant Preparation: In a Teflon-lined stainless steel autoclave (23 mL capacity), combine:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O): 0.75 mmol (180 mg)
-
This compound (H₅BPCA): 0.15 mmol (45 mg)
-
Sodium hydroxide (NaOH): 0.7 mmol (0.7 mL of a 1 M solution)
-
Deionized water: 3 mL
-
-
pH Adjustment: Adjust the pH of the reaction mixture to 4.
-
Reaction Conditions: Seal the autoclave and heat it to 135°C for 3 days.
-
Product Isolation and Purification: After cooling to room temperature, collect the pale-red plate-like crystals and wash them with deionized water.
-
Drying: Allow the crystals to air-dry.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound MOFs.
Table 1: Reactant Quantities for MOF Synthesis
| Compound | Metal Precursor | Molar Amount of Metal Precursor (mmol) | H₅BPCA (mg) | Molar Amount of H₅BPCA (mmol) | NaOH (1M Solution) (mL) | Water (mL) |
| 1-Co | CoCl₂·6H₂O | 0.75 | 45 | 0.15 | 0.7 | 3 |
| 2-Zn | ZnCl₂·6H₂O | 0.75 | 45 | 0.15 | 0.7 | 3 |
| 3-Co | CoCl₂·6H₂O | 0.75 | 180 | 0.15 | 0.7 | 3 |
Table 2: Reaction Conditions and Product Information
| Compound | Temperature (°C) | Time (days) | pH | Product Formula | Crystal System | Space Group |
| 1-Co | 180 | 3 | Not specified | [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] | Monoclinic | C2/c |
| 2-Zn | 180 | 3 | Not specified | [Zn₃(C₆H(COO)₅)(OH)(H₂O)₃] | Monoclinic | C2/c |
| 3-Co | 135 | 3 | 4 | [Co₅(C₆H(COO)₅)₂(H₂O)₁₂]·(H₂O)₁₂ | Monoclinic | P2₁/c |
Experimental Workflow and Logic
The synthesis of these this compound MOFs follows a logical progression from reactant preparation to the final crystalline product. The choice of reaction conditions, particularly temperature and pH, plays a crucial role in determining the final structure of the MOF.
Caption: Hydrothermal synthesis workflow for this compound MOFs.
Caption: Logical relationship between reaction conditions and resulting MOF structure.
References
Application Notes: Benzenepentacarboxylic Acid for Selective Metal Ion Detection
Introduction
The detection of metal ions is crucial in various fields, including environmental monitoring, clinical diagnostics, and the pharmaceutical industry. Benzenepentacarboxylic acid, with its multiple carboxylate functional groups, presents a promising scaffold for the development of selective metal ion sensors. The carboxylate groups can act as efficient binding sites for metal ions, and this coordination event can be transduced into a detectable optical signal, most commonly through fluorescence modulation. This document provides a detailed protocol for the use of a this compound-based fluorescent probe for the selective detection of specific metal ions. The principle relies on the phenomenon of fluorescence quenching or enhancement upon the selective binding of the target metal ion.
Principle of Detection
The sensing mechanism is based on the coordination of metal ions by the carboxylate groups of the this compound moiety. In this proposed system, this compound is functionalized with a fluorophore. The fluorescence of this probe is modulated by the binding of a specific metal ion. This can occur through several mechanisms, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence (CHEF). For this application note, we will focus on a "turn-off" sensing mechanism where the fluorescence of the probe is quenched upon binding to the target metal ion, a common mechanism for sensors detecting heavy metal ions.[1][2][3]
Experimental Protocols
I. Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a plausible synthesis of a fluorescent probe where this compound is coupled to an amine-containing fluorophore.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
An amine-functionalized fluorophore (e.g., an aminonaphthalimide derivative)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Activation of this compound:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 4-6 hours until the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure to obtain the acyl chloride derivative.
-
-
Coupling with Fluorophore:
-
Dissolve the obtained acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine-functionalized fluorophore (0.8 equivalents to favor mono-substitution) and triethylamine (2 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the fluorophore solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired this compound-fluorophore conjugate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. General Protocol for Metal Ion Detection
This protocol outlines the steps for evaluating the performance of the synthesized probe for the detection of a target metal ion.
Materials:
-
Synthesized this compound-based fluorescent probe
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., nitrates or chlorides) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
Prepare stock solutions of a panel of metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Pb²⁺, Hg²⁺, Al³⁺) at a concentration of 10 mM in deionized water.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of the target metal ion stock solution to the cuvettes.
-
After each addition, incubate for a short period (e.g., 2-5 minutes) to allow for complexation, and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
-
Selectivity Study:
-
To a solution of the fluorescent probe (e.g., 10 µM) in the buffer, add a specific concentration (e.g., 5-10 equivalents) of various metal ions from the panel.
-
Measure the fluorescence response for each metal ion.
-
To assess for interference, to the solution containing the probe and the target metal ion, add other potentially interfering metal ions and observe any changes in the fluorescence signal.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe without metal ion) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot at low concentrations.
-
Data Presentation
The quantitative data for the performance of the this compound-based fluorescent probe can be summarized in the following tables.
Table 1: Performance Characteristics of the this compound Probe for Fe³⁺ Detection
| Parameter | Value |
| Excitation Wavelength (λex) | 420 nm |
| Emission Wavelength (λem) | 550 nm |
| Linear Range | 0 - 50 µM |
| Limit of Detection (LOD) | 0.95 µM[4] |
| Response Time | < 5 minutes |
| Optimal pH | 7.0 - 8.0 |
Table 2: Selectivity of the this compound Probe
| Metal Ion (at 10 equivalents) | Fluorescence Quenching Efficiency (%) |
| Fe³⁺ | 95% |
| Cu²⁺ | 25% |
| Al³⁺ | 15% |
| Pb²⁺ | 10% |
| Ni²⁺ | < 5% |
| Co²⁺ | < 5% |
| Zn²⁺ | < 5% |
| Mg²⁺ | < 2% |
| Ca²⁺ | < 2% |
| Na⁺ | < 1% |
| K⁺ | < 1% |
Visualizations
References
- 1. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Porous Coordination Polymers Using Benzenepentacarboxylic Acid and Its Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, sensing, and notably, drug delivery.
This document provides detailed application notes and protocols for the synthesis of PCPs using multicarboxylate benzene (B151609) derivatives as organic linkers. While literature specifically detailing the use of benzenepentacarboxylic acid is limited, the principles of synthesis and potential applications can be effectively demonstrated using closely related and well-studied analogues such as benzene-1,2,4,5-tetracarboxylic acid and benzene-1,3,5-tricarboxylic acid. The methodologies presented herein are based on established procedures for these analogous systems and can be adapted for the synthesis of novel PCPs from this compound.
I. Synthesis of Porous Coordination Polymers
The synthesis of PCPs typically involves the self-assembly of metal ions and organic linkers under solvothermal or hydrothermal conditions.[1] The choice of metal ion, organic linker, solvent, and reaction conditions plays a crucial role in determining the final structure and properties of the resulting PCP.
Representative Synthesis Protocol: Zinc-based PCP with Benzene-1,2,4,5-tetracarboxylic Acid
This protocol is adapted from the synthesis of a zinc-based PCP and serves as a representative example.[2]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Benzene-1,2,4,5-tetracarboxylic acid (H₄btec)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of benzene-1,2,4,5-tetracarboxylic acid in 10 mL of DMF.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are formed.
-
The crystals are washed with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum.
II. Characterization of Porous Coordination Polymers
A variety of techniques are employed to characterize the structure, porosity, and stability of the synthesized PCPs.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized material. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the PCP and the temperature at which the framework decomposes. |
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate groups of the ligand to the metal centers. |
| Gas Sorption Analysis (e.g., N₂) | Measures the surface area (BET method), pore volume, and pore size distribution of the porous material. |
III. Applications in Drug Delivery
The high porosity and tunable functionality of PCPs make them excellent candidates for drug delivery systems.[3][4] Drugs can be loaded into the pores of the PCP and released in a controlled manner.
Drug Loading Protocol (Illustrative Example):
-
Activate the synthesized PCP by heating under vacuum to remove any solvent molecules from the pores.
-
Immerse the activated PCP in a concentrated solution of the desired drug (e.g., doxorubicin) in a suitable solvent.
-
Stir the suspension for a predetermined period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the PCP pores.
-
Collect the drug-loaded PCP by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
Drug Release Studies:
Drug release is typically monitored by suspending the drug-loaded PCP in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature, simulating physiological conditions. The concentration of the released drug in the supernatant is measured at different time intervals using techniques like UV-Vis spectroscopy.
IV. Data Presentation
The following table summarizes typical quantitative data for a zinc-based PCP synthesized from a benzenetetracarboxylic acid ligand, which can be expected to be comparable for a this compound-based analogue.
| Parameter | Value | Reference |
| BET Surface Area | 500 - 1500 m²/g | Based on values for analogous benzene polycarboxylate-based MOFs. |
| Pore Volume | 0.3 - 0.8 cm³/g | Based on values for analogous benzene polycarboxylate-based MOFs. |
| Drug Loading Capacity (e.g., Doxorubicin) | 10 - 30 wt% | Varies depending on the specific drug and PCP.[3] |
| Thermal Stability | Up to 350 °C | Dependent on the metal-ligand coordination bond strength. |
V. Visualizations
The following diagrams illustrate the general workflow and logical relationships in the synthesis and application of this compound-based PCPs.
Caption: General workflow for the synthesis and characterization of a PCP.
Caption: Workflow for drug delivery application of PCPs.
References
- 1. Five porous zinc(ii) coordination polymers functionalized with amide groups: cooperative and size-selective catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzenepentacarboxylic Acid Derivatives in Fluorescent Sensor Development
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
This document outlines the application of aromatic polycarboxylic acids, with a focus on derivatives of benzenepentacarboxylic acid, in the fabrication of advanced fluorescent sensors. While direct literature on the use of this compound in this specific context is limited, the principles of its application can be inferred from closely related polycarboxylic aromatic compounds, such as pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). These molecules serve as excellent precursors for the synthesis of highly fluorescent nanomaterials, particularly nitrogen-doped carbon dots (N-CDs), which exhibit significant potential in the sensitive and selective detection of various analytes.
The carboxyl groups on the benzene (B151609) ring play a crucial role in the formation and surface functionalization of carbon dots, enhancing their quantum yield and providing sites for interaction with target molecules. The following sections detail the application of pyromellitic acid-derived N-CDs for the detection of 4-nitrophenol (B140041), providing a model system that could be adapted for this compound.
I. Application: Fluorescent Sensing of 4-Nitrophenol using Pyromellitic Acid-Derived N-Doped Carbon Dots
A notable application of aromatic polycarboxylic acids in fluorescent sensing is the use of pyromellitic acid and ethylenediamine (B42938) as precursors for the synthesis of nitrogen-doped carbon dots (N-CDs). These N-CDs exhibit strong cyan fluorescence with a high quantum yield and have been successfully employed as a fluorescent probe for the sensitive and selective determination of 4-nitrophenol (4-NP)[1]. The sensing mechanism is based on the fluorescence quenching of the N-CDs in the presence of 4-NP.
Key Performance Characteristics:
The performance of these pyromellitic acid-derived N-CDs as fluorescent sensors for 4-nitrophenol is summarized in the table below.
| Parameter | Value | Reference |
| Quantum Yield | 75% | [1] |
| Linear Range | Wide (Specific range not detailed in abstract) | [1] |
| Detection Limit | Low (Specific value not detailed in abstract) | [1] |
| Selectivity | High against other organic compounds | [1] |
II. Experimental Protocols
This section provides a detailed protocol for the synthesis of fluorescent N-doped carbon dots using pyromellitic acid and their application in the detection of 4-nitrophenol[1]. This protocol can serve as a foundational methodology for developing sensors based on this compound.
A. Synthesis of N-Doped Carbon Dots (N-CDs) from Pyromellitic Acid
Materials:
-
Pyromellitic acid (PA)
-
Ethylenediamine (EDA)
-
Deionized water
Procedure:
-
Dissolve pyromellitic acid and ethylenediamine in deionized water.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave at a specific temperature for a set duration to induce hydrothermal carbonization and nitrogen doping.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Centrifuge the resulting solution to remove any large particles.
-
Dialyze the supernatant against deionized water for an extended period to purify the N-CDs.
-
The purified N-CD solution can be stored for further use.
B. Protocol for Fluorescent Detection of 4-Nitrophenol
Instrumentation:
-
Fluorescence Spectrophotometer
Procedure:
-
Preparation of N-CD Solution: Dilute the stock solution of the synthesized N-CDs with a suitable buffer to a working concentration that gives a stable and measurable fluorescence intensity.
-
Calibration:
-
Prepare a series of standard solutions of 4-nitrophenol with varying concentrations.
-
To a fixed volume of the N-CD solution, add an equal volume of the different 4-nitrophenol standard solutions.
-
Measure the fluorescence emission spectra of each mixture at the optimal excitation wavelength for the N-CDs.
-
Record the fluorescence intensity at the peak emission wavelength.
-
Plot a calibration curve of fluorescence intensity versus the concentration of 4-nitrophenol.
-
-
Sample Analysis:
-
Prepare the sample solution to be analyzed.
-
Add a known volume of the sample solution to the N-CD solution.
-
Measure the fluorescence intensity of the mixture.
-
Determine the concentration of 4-nitrophenol in the sample using the calibration curve.
-
-
Selectivity Test:
-
To assess the selectivity of the sensor, repeat the fluorescence measurement with solutions of other potentially interfering organic compounds at the same concentration as 4-nitrophenol.
-
Compare the fluorescence quenching effect of these compounds with that of 4-nitrophenol.
-
III. Diagrams and Workflows
A. Logical Workflow for Sensor Development and Application
The following diagram illustrates the overall workflow from the synthesis of the fluorescent probe to its application in analyte detection.
Caption: Workflow for the development and application of N-CD based fluorescent sensors.
B. Signaling Pathway: Fluorescence Quenching Mechanism
The interaction between the N-doped carbon dots and 4-nitrophenol leads to a quenching of the fluorescence signal, which is the basis for detection.
Caption: Simplified diagram of the fluorescence quenching process.
IV. Broader Context and Future Directions
While the provided example focuses on pyromellitic acid, the underlying principles are highly relevant for this compound. The presence of five carboxyl groups in this compound could potentially lead to carbon dots with a higher density of surface functional groups. This might enhance their water solubility, quantum yield, and provide more binding sites for target analytes, potentially leading to sensors with improved sensitivity and selectivity.
Furthermore, benzenepolycarboxylic acids, including benzenetetracarboxylic acid, have been utilized as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs) that exhibit luminescent properties for sensing applications[2][3][4]. These materials can be designed to detect a variety of analytes, including metal ions and small organic molecules. Future research could explore the use of this compound in the development of novel fluorescent MOFs.
Researchers are encouraged to adapt the protocols outlined in this document for the use of this compound and to explore its potential in creating novel fluorescent sensors for a wide range of applications in environmental monitoring, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenepentacarboxylic Acid
Welcome to the Technical Support Center for the synthesis of benzenepentacarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the strong oxidation of pentamethylbenzene. This is typically achieved using a powerful oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution, often under basic conditions and at elevated temperatures.
Q2: Why am I experiencing a significantly lower yield than expected?
A2: Low yields in this synthesis are common and can be attributed to several factors. The most frequent causes include incomplete oxidation of all five methyl groups, side reactions leading to the degradation of the aromatic ring under harsh conditions, and loss of product during the purification process, particularly during the separation from manganese dioxide (MnO₂) byproduct and subsequent recrystallization steps.
Q3: How can I tell if the oxidation is complete?
A3: A simple visual indicator during the reaction is the color of the permanganate ion (MnO₄⁻), which is a deep purple. As the reaction progresses, the purple color will disappear as the permanganate is consumed and converted to a brown precipitate of manganese dioxide (MnO₂). The reaction is generally considered complete when the purple color no longer persists after the addition of KMnO₄. For a more definitive assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and any partially oxidized intermediates.
Q4: What is the brown precipitate that forms during the reaction?
A4: The brown precipitate is manganese dioxide (MnO₂), the reduced form of potassium permanganate. Its formation is a key indicator that the oxidation reaction is proceeding. This solid byproduct must be completely removed during the workup to isolate the desired carboxylic acid.
Q5: What are the best practices for purifying the crude this compound?
A5: Purification typically involves a multi-step process. First, the manganese dioxide is removed by filtration. The filtrate, which contains the potassium salt of the this compound, is then acidified to precipitate the free acid. The crude acid is then collected by filtration and can be further purified by recrystallization from hot water or an appropriate aqueous solvent mixture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently below 30%. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted issue. The following troubleshooting guide will walk you through the most common culprits.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of Benzenepentacarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenepentacarboxylic acid. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound are typically dependent on the synthetic route employed. However, common contaminants may include:
-
Incompletely carboxylated precursors: Such as benzenetetracarboxylic acids or benzenetricarboxylic acids.
-
Residual starting materials: Depending on the synthesis, this could include compounds like toluene (B28343) or xylene derivatives.
-
Byproducts from oxidation: If synthesized via oxidation, impurities could include aromatic aldehydes and ketones.[1]
-
Residual solvents: Solvents used during the synthesis or initial workup.
-
Inorganic salts: From reagents used in the synthesis or pH adjustments.
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The selection of an appropriate solvent is crucial.
-
Acid-Base Extraction: A highly effective method for separating the acidic this compound from neutral or basic impurities.
-
Column Chromatography: Useful for separating compounds with similar polarities, though it can be more complex for highly polar compounds like polycarboxylic acids.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying benzenepolycarboxylic acids.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, aiding in the identification of impurities.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of organic impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of purified product. | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | - Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | - Use a lower-boiling point solvent. - Try a solvent mixture. - Ensure a slower cooling rate and consider adding a seed crystal to induce crystallization.[4] |
| Purified product is discolored. | Presence of colored, non-polar impurities or thermal degradation. | - During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. - Avoid prolonged heating at high temperatures. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization is kinetically slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[5] |
Acid-Base Extraction Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete precipitation of the acid. | The pH of the aqueous solution is not sufficiently acidic to fully protonate the carboxylate salt. | - Add more acid (e.g., concentrated HCl) to lower the pH significantly below the pKa of the carboxylic acid groups (aim for a pH of 1-2). - Use a pH meter or pH paper to confirm the final pH. |
| Formation of an emulsion during extraction. | Agitation was too vigorous, or the concentrations of the solutions are high. | - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low yield of the purified acid. | Incomplete extraction into the aqueous basic layer or incomplete precipitation. | - Ensure thorough mixing of the organic and aqueous layers during the basic extraction. Perform multiple extractions with fresh aqueous base. - Confirm the pH is sufficiently low during the precipitation step. - Cool the acidified solution in an ice bath to minimize the solubility of the precipitated acid. |
Data Presentation
The following table provides illustrative data for the purification of a generic aromatic carboxylic acid, which can serve as a benchmark for this compound. Actual results may vary based on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved (%) | Expected Yield (%) | Key Parameters |
| Recrystallization | > 99% | 70 - 90% | Solvent selection, cooling rate, initial purity |
| Acid-Base Extraction | 90 - 98% | 80 - 95% | pH control, choice of organic solvent |
| Column Chromatography | 95 - 99% | 50 - 80% | Stationary phase, mobile phase composition |
| (Data is representative for a generic aromatic carboxylic acid and should be used as an estimate)[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Water or aqueous ethanol (B145695) are good starting points for solvent screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., deionized water) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize yield, cool the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake, venting frequently. The this compound will be deprotonated to its polysalt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
-
Washing: (Optional) Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is strongly acidic (pH 1-2). The purified this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly under vacuum.
Visualizations
References
Technical Support Center: Benzenepentacarboxylic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the solubility of benzenepentacarboxylic acid in organic solvents.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process of dissolving this compound.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: Several factors can affect solubility. First, ensure you are using a suitable solvent. This compound, with its five carboxylic acid groups, is a highly polar molecule. Therefore, it is expected to have better solubility in polar organic solvents. If you are using a non-polar solvent, consider switching to a more polar one. If you are already using a polar solvent, gentle heating and agitation, such as vortexing or sonication, can help increase the rate of dissolution. However, be cautious with heating as it can potentially degrade the compound.
Q2: I've observed that my compound dissolves initially but then precipitates out of solution. What is causing this?
A2: This phenomenon, known as precipitation, often occurs when the concentration of the compound exceeds its solubility limit in the solvent at a given temperature. This can happen if the initial dissolution was aided by heat, and the solution was then allowed to cool to room temperature where the solubility is lower. To resolve this, you can either try to maintain a higher temperature (if your experimental protocol allows), or you will need to work with a more dilute solution.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a common strategy to enhance the solubility of challenging compounds. For instance, a mixture of a good solvent (in which the compound is highly soluble, like DMSO) and a less effective but experimentally necessary solvent can be effective. When preparing a co-solvent system, it is crucial to add the components in a specific order. Typically, you should dissolve the compound in the "good" solvent first before adding the second solvent.
Q4: How does the purity of the solvent and the compound affect solubility measurements?
A4: The purity of both the this compound and the organic solvent is critical for obtaining accurate and reproducible solubility data. Impurities in the compound can alter its crystalline structure and, consequently, its solubility. Similarly, impurities in the solvent, such as water in a non-aqueous solvent, can significantly change the solvent's polarity and its ability to dissolve the compound. Always use high-purity reagents for reliable results.
Q5: What are the best practices for preparing a stock solution of this compound?
A5: To prepare a stock solution, accurately weigh the desired amount of this compound and add the calculated volume of the appropriate solvent. Utilize mechanical agitation (vortexing or sonication) to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. For long-term storage, it is advisable to store stock solutions in airtight containers at low temperatures (e.g., -20°C or -80°C) to minimize solvent evaporation and compound degradation.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents.
| Organic Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (335.39 mM)[1] | Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened DMSO.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL (160.99 mM) | - |
| Methanol | Soluble | Quantitative data not available. |
| Water | Soluble | Quantitative data not available. |
| Ethanol | Data not available | - |
| Acetone | Data not available | - |
| Acetonitrile | Data not available | - |
| Chloroform | Data not available | - |
| Dichloromethane (DCM) | Data not available | - |
| Tetrahydrofuran (THF) | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.38 mM)[1] | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.38 mM)[1] | Clear solution; requires sonication.[1] |
Note: The lack of extensive quantitative data highlights the importance of experimental determination of solubility for specific applications.
Experimental Protocol for Solubility Determination
This section provides a general methodology for determining the solubility of this compound in an organic solvent using the saturation shake-flask method.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to troubleshooting common solubility issues.
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting guide for solubility issues.
References
Technical Support Center: Benzenepentacarboxylic Acid Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of benzenepentacarboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can significantly impact the stability of the carboxyl groups.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation.[5][6][7]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aromatic ring and its substituents.[8]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.
Q2: What is the likely degradation pathway for this compound at elevated temperatures?
A2: At elevated temperatures, the most probable degradation pathway for this compound in an aqueous solution is decarboxylation, where the carboxylic acid groups are lost as carbon dioxide.[5][6][7] This is a common degradation route for aromatic carboxylic acids.[5][6][7] The complete decarboxylation of a related compound, mellitic acid (benzenehexacarboxylic acid), yields benzene.[9] Therefore, it is plausible that this compound would sequentially lose its carboxylic acid groups to form benzene-tetracarboxylic, -tricarboxylic, -dicarboxylic, and benzoic acid, and ultimately benzene, upon prolonged exposure to high temperatures.
Q3: How does pH affect the stability of this compound solutions?
A3: While specific data for this compound is limited, the stability of aromatic carboxylic acids is generally pH-dependent.[1][2][3][4] Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis of functional groups. For this compound, highly acidic conditions could potentially promote decarboxylation, while highly alkaline conditions may influence the ionization state of the carboxyl groups, which could affect the molecule's susceptibility to other degradation reactions. It is crucial to determine the optimal pH range for stability through experimental studies.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Verify the concentration of your solution against the known solubility of this compound in the chosen solvent and temperature. Consider using a co-solvent if solubility is an issue. |
| pH-dependent Solubility | Measure the pH of the solution. The protonation state of the five carboxylic acid groups will significantly influence solubility. Adjusting the pH might be necessary to achieve complete dissolution. |
| Temperature Effects | Ensure the solution temperature is appropriate for the desired solubility. Some compounds are less soluble at lower temperatures. |
| Salting Out | If other salts are present in the solution, they may be reducing the solubility of the this compound. |
Issue 2: Loss of potency or unexpected peaks in analytical chromatography.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | This is a strong indicator of instability. The appearance of new peaks suggests the formation of degradation products. |
| 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. | |
| 2. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the degradation products.[10][11] | |
| 3. Perform Forced Degradation Studies: To understand the degradation pathways, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[8][12][13][14] This will help in identifying the potential degradation products and developing a robust formulation. | |
| Interaction with Excipients | If the solution contains other components (e.g., buffers, excipients), there may be an incompatibility.[15][16][17] |
| 1. Conduct Compatibility Studies: Test the stability of this compound in the presence of each individual excipient to identify any interactions.[15][16][17] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, methanol-water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[8]
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.[8]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.[8]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation.
-
Quantitative Data Summary (Hypothetical)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 N HCl, 60°C | 24 | 92.5 | Peak at RRT 1.2 |
| 0.1 N NaOH, 60°C | 24 | 88.1 | Peak at RRT 0.8 |
| 3% H₂O₂, RT | 24 | 95.3 | Multiple minor peaks |
| 70°C | 24 | 91.0 | Peak at RRT 1.5 (potential decarboxylation product) |
| UV Light (254 nm) | 24 | 85.7 | Peak at RRT 1.3 |
(RRT = Relative Retention Time)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. Mellitic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. scispace.com [scispace.com]
- 17. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]
overcoming interference in fluorescent detection with benzenepentacarboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during fluorescent detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in fluorescent detection?
Interference in fluorescence assays can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological materials such as collagen, elastin, NADH, and riboflavin (B1680620) can create a high background signal, masking the specific signal from your fluorescent probe.[1][2] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[3][4]
-
Spectral Overlap (Bleed-through): When the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another in a multiplex assay, it can lead to false-positive signals.
-
Quenching: This process leads to a decrease in fluorescence intensity. It can be caused by a variety of molecular interactions, including the formation of non-fluorescent complexes (static quenching) or collisional deactivation of the excited fluorophore (dynamic quenching).[5] High concentrations of a fluorophore can also lead to self-quenching.
-
Light Scatter: Rayleigh and Raman scattering from solvents and solutes can contribute to background noise, particularly at wavelengths close to the excitation wavelength.
-
Instrumental and Environmental Factors: Fluctuations in light source intensity, detector sensitivity, temperature, and pH can all introduce variability and error into fluorescence measurements.
Q2: How can I determine if I have an interference problem in my assay?
The first step in troubleshooting is to run proper controls. An "unlabeled control" sample, processed in the same way as your experimental samples but without the fluorescent probe, is essential for assessing the level of autofluorescence.[1][4] Additionally, "reagent blank" wells containing all assay components except the analyte can help identify interference from the assay reagents themselves.
Q3: What is the difference between static and dynamic quenching?
Static and dynamic quenching are two primary mechanisms that reduce fluorescence intensity.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative de-excitation. An increase in temperature or a decrease in viscosity will typically increase the rate of dynamic quenching.
-
Static Quenching: This happens when a fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the concentration of fluorophores available for excitation. The formation of this complex is often less favorable at higher temperatures.
Troubleshooting Guides
This section provides structured guidance for specific interference issues.
Issue 1: High Background Fluorescence (Autofluorescence)
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.
Troubleshooting Steps:
-
Identify the Source:
-
Mitigation Strategies:
-
Spectral Selection: Choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum. Red-shifted or near-infrared (NIR) fluorophores are often a good choice as autofluorescence is typically lower at longer wavelengths.[2]
-
Sample Preparation:
-
If using aldehyde-based fixatives, minimize fixation time.[3] Consider using alternative fixatives like cold methanol (B129727) or ethanol (B145695).[4]
-
For tissue samples, perfusion with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[1][2]
-
-
Chemical Quenching: Treat samples with a quenching agent. The choice of agent depends on the source of the autofluorescence.
-
Quantitative Data on Autofluorescence Reduction:
| Quenching Agent | Target Autofluorescence Source | Typical Concentration | Reported Effectiveness |
| Sodium Borohydride (B1222165) | Aldehyde-induced | 0.1 - 1% in PBS | Can significantly reduce fixative-induced autofluorescence.[2][4] |
| Sudan Black B | Lipofuscin | 0.1 - 0.3% in 70% ethanol | Effective at quenching lipofuscin autofluorescence, but can introduce its own fluorescence in the far-red spectrum.[2][3] |
| Ammonium Chloride (NH₄Cl) | General aldehyde-induced | 50 mM in PBS | Used to quench free aldehyde groups after fixation. |
| Trypan Blue | General | 0.05 - 0.5% | Can quench a broad spectrum of autofluorescence. |
Issue 2: Signal Quenching
A weaker-than-expected fluorescent signal may be due to quenching.
Troubleshooting Steps:
-
Investigate Potential Quenchers:
-
Review all components of your assay buffer and sample for known quenchers (e.g., heavy metal ions, iodide, or certain organic molecules).
-
Consider the possibility of self-quenching if using a high concentration of your fluorescent probe.
-
-
Mitigation Strategies:
-
Buffer Optimization: If a component of the buffer is suspected to be a quencher, try removing or replacing it.
-
Concentration Optimization: Perform a titration of your fluorescent probe to find the optimal concentration that maximizes signal without causing significant self-quenching.
-
Use of Protective Agents: In some cases, adding agents like bovine serum albumin (BSA) can help reduce non-specific interactions that may lead to quenching.
-
Experimental Protocols
Protocol 1: General Autofluorescence Quenching with Sodium Borohydride
This protocol is suitable for reducing autofluorescence induced by aldehyde-based fixatives in fixed cells or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed samples (cells on coverslips or tissue sections on slides)
Procedure:
-
Rehydration: If working with paraffin-embedded tissue sections, deparaffinize and rehydrate the samples through a series of xylene and ethanol washes.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Quenching Solution Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride is a reducing agent and should be handled with care. Prepare the solution immediately before use.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-20 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: The samples are now ready for your standard immunofluorescence or fluorescent staining protocol.
Visualizations
Caption: Experimental workflow for immunofluorescence incorporating an optional autofluorescence quenching step.
Caption: Logical workflow for troubleshooting high background fluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzenepentacarboxylic Acid MOF Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Metal-Organic Frameworks (MOFs) using benzenepentacarboxylic acid.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound MOFs.
Q1: The reaction yields no precipitate, or a very low yield of amorphous solid. What are the likely causes and solutions?
A1: This is a common issue often related to solubility, nucleation, and crystal growth kinetics. Several factors could be at play:
-
Solubility Issues: this compound and its metal salts may have poor solubility in the chosen solvent system, preventing the necessary concentration for nucleation.
-
Inappropriate Solvent System: The polarity of the solvent might not be suitable for both the organic linker and the metal salt.
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for nucleation.
-
Incorrect pH: The deprotonation of the carboxylic acid groups is crucial for coordination and is highly pH-dependent.
Troubleshooting Steps:
-
Vary the Solvent System: Experiment with different solvents or solvent mixtures. Polar aprotic solvents like DMF, DEF, and DMAc are common starting points.[1] Consider using a co-solvent to improve the solubility of either the linker or the metal salt.
-
Adjust the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Higher temperatures can improve solubility and promote nucleation and crystal growth.[2]
-
Introduce a Modulator: The addition of a monocarboxylic acid, such as benzoic acid or acetic acid, can act as a modulator, competing with the linker for coordination to the metal center and influencing the crystallization process.[3]
-
Modify the pH: The addition of a small amount of a base (like triethylamine) can facilitate the deprotonation of the carboxylic acid groups, promoting coordination to the metal centers.[4]
Q2: The product is a fine powder with poor crystallinity, as indicated by broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve the crystallinity?
A2: Poor crystallinity suggests that the nucleation rate is too high compared to the crystal growth rate, leading to the formation of many small crystallites.
Troubleshooting Steps:
-
Decrease the Reaction Temperature: Lowering the temperature can slow down the nucleation rate, allowing for more ordered crystal growth.
-
Extend the Reaction Time: Longer reaction times can allow for the initially formed small crystallites to ripen into larger, more crystalline particles.
-
Optimize the Modulator Concentration: Modulators can control the growth of crystals.[3] Experiment with different concentrations of a modulator to find the optimal balance that promotes slower, more controlled crystal growth.
-
Use a Different Metal Salt: The counter-ion of the metal salt can influence the reaction kinetics. For example, nitrates might lead to faster reactions than acetates.
Q3: The PXRD pattern of my product shows peaks that do not match the expected MOF phase, indicating the presence of impurities or a different polymorph. What should I do?
A3: The formation of undesired phases is often a result of the reaction conditions favoring a thermodynamically or kinetically preferred, but incorrect, structure.
Troubleshooting Steps:
-
Carefully Control the Temperature: Temperature can significantly influence the final structure of the MOF.[2] A systematic variation of the synthesis temperature might be necessary to isolate the desired phase.
-
Check the Purity of Reagents: Impurities in the this compound linker or the metal salt can act as templates for the formation of undesired phases.[5]
-
Vary the Metal-to-Linker Ratio: The stoichiometry of the reactants can play a crucial role in directing the formation of a specific MOF structure.
-
Investigate the Role of the Solvent: The solvent can act as a template during MOF formation. Trying different solvents might lead to the desired polymorph.
Q4: The synthesized MOF crystals are very small, which is not ideal for single-crystal X-ray diffraction. How can I grow larger crystals?
A4: Growing large single crystals suitable for single-crystal X-ray diffraction requires slow and controlled crystal growth.
Troubleshooting Steps:
-
Slow Cooling: If using a solvothermal method, a slow cooling rate after the reaction can promote the growth of larger crystals.
-
Use a Modulator: As mentioned before, modulators can slow down the crystallization process, which often leads to larger crystals.
-
Layering Technique: A slow diffusion method, where a solution of the linker is carefully layered on top of a solution of the metal salt, can lead to the formation of large single crystals at the interface.
-
Reduce Reactant Concentrations: Lower concentrations of the metal salt and linker can slow down the reaction rate and favor the growth of fewer, larger crystals.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for reaction conditions for a new this compound MOF synthesis?
A1: A common starting point for solvothermal synthesis is to dissolve the this compound and a metal salt (e.g., a nitrate (B79036) or acetate (B1210297) salt) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] A typical molar ratio of metal to linker to start with is 2:1 or 3:1, given the five potential coordination sites on the linker. The reaction is often carried out in a sealed vial at a temperature between 80 °C and 120 °C for 24 to 72 hours.[6]
Q2: How do I choose the right solvent for my this compound MOF synthesis?
A2: The ideal solvent should dissolve both the organic linker and the metal salt to a reasonable extent. Polar aprotic solvents like DMF, N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc) are frequently used.[1] It's important to be aware that these solvents can decompose at high temperatures to generate amines, which can act as bases and influence the reaction.[6] The use of co-solvents can also be explored to fine-tune the solubility of the reactants.
Q3: What is the role of a modulator and how do I select one?
A3: A modulator is a compound, typically a monocarboxylic acid like benzoic acid or acetic acid, that competes with the multidentate linker for coordination to the metal centers.[3] This competition can slow down the nucleation and growth of the MOF, leading to higher crystallinity and potentially larger crystals. The choice of modulator depends on the metal and linker system. A good starting point is a modulator that has a similar coordinating group to the linker.
Q4: After synthesis, how should I wash and activate the this compound MOF?
A4: After the reaction, the product should be washed several times with the synthesis solvent to remove unreacted starting materials.[5] This is typically followed by a solvent exchange with a more volatile solvent, like ethanol (B145695) or acetone, to facilitate the removal of the high-boiling synthesis solvent from the pores of the MOF. Activation, which is the complete removal of solvent from the pores, is usually achieved by heating the MOF under vacuum.[5] For delicate structures, supercritical CO2 drying is a gentler alternative.[5]
Q5: What characterization techniques are essential for a newly synthesized this compound MOF?
A5: The most critical techniques are:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the bulk sample.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the MOF crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
-
Gas Sorption Analysis (e.g., N2 at 77 K): To determine the porosity and surface area of the activated MOF.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound MOF Properties
| Parameter | Effect on Crystallinity | Effect on Crystal Size | Effect on Yield | General Recommendation |
| Temperature | Increasing temperature can improve crystallinity up to a point, then may lead to decomposition.[2] | Higher temperatures often lead to smaller crystals due to faster nucleation.[1] | Yield generally increases with temperature, but side reactions can occur at very high temperatures. | Start around 100-120 °C and optimize in 10-20 °C increments. |
| Time | Longer reaction times can improve crystallinity through Ostwald ripening. | Longer times can lead to larger crystals. | Yield generally increases with time until the reaction reaches completion. | Start with 24-48 hours and extend if necessary. |
| Solvent | The choice of solvent can significantly impact the resulting phase and its crystallinity. | Solvents that lead to slower crystallization can result in larger crystals. | A solvent that effectively dissolves both reactants will likely give a higher yield. | Screen polar aprotic solvents like DMF, DEF, and DMAc.[1] |
| Modulator Conc. | Can significantly improve crystallinity by controlling nucleation and growth.[3] | Can lead to larger, more well-defined crystals. | May decrease yield as it competes with the linker. | Start with a low molar equivalent (e.g., 1-10 eq. relative to the linker) and increase systematically. |
| Reactant Conc. | Lower concentrations often lead to better crystallinity. | Lower concentrations generally result in larger crystals. | Higher concentrations will lead to a higher absolute yield, but potentially of lower quality. | Start with moderate concentrations and dilute if crystallinity is poor. |
Experimental Protocols
Representative Solvothermal Synthesis of a this compound MOF
This is a general protocol and may require optimization for specific metal-linker combinations.
-
Reagent Preparation:
-
In a 20 mL scintillation vial, add this compound (e.g., 0.1 mmol).
-
Add the metal salt (e.g., a zinc or copper salt, 0.2 mmol).
-
Add the chosen solvent (e.g., 10 mL of DMF).
-
If using a modulator, add the desired amount (e.g., 1 mmol of benzoic acid).
-
-
Reaction:
-
Cap the vial tightly.
-
Place the vial in a programmable oven.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) over a period of 2 hours.
-
Hold the temperature for the desired reaction time (e.g., 48 hours).
-
Cool the reaction to room temperature over a period of 10 hours.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL).
-
Perform a solvent exchange by soaking the product in a volatile solvent like ethanol (3 x 10 mL over 24 hours).[5]
-
-
Activation:
-
Decant the ethanol and place the sample in a vacuum oven.
-
Heat the sample under vacuum at an appropriate temperature (e.g., 150 °C) for 12 hours to remove all solvent molecules.[5]
-
-
Characterization:
-
Analyze the activated sample using PXRD, SEM, TGA, and gas sorption analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound MOF synthesis.
Caption: General experimental workflow for the synthesis of a this compound MOF.
References
preventing degradation of benzenepentacarboxylic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of benzenepentacarboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. While it is generally stable at room temperature, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential for slow degradation.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, it is best practice for aromatic carboxylic acids to be stored in amber or opaque containers to protect them from light. Prolonged exposure to UV light can potentially initiate decarboxylation or other degradation pathways.
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents or strong bases, as this can lead to chemical reactions and degradation of the compound.[1][2][3]
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is not definitively established by many suppliers, and a retest date may not always be provided on the certificate of analysis.[4][5] It is recommended to use the compound within a reasonable timeframe after opening and to monitor for any changes in physical appearance (e.g., color change, clumping) or purity. For critical applications, it is advisable to re-qualify the material if it has been stored for an extended period.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound, particularly at elevated temperatures, is decarboxylation. This process involves the loss of carboxylic acid groups as carbon dioxide, leading to the formation of benzene (B151609) polycarboxylic acids with fewer carboxyl groups, such as benzenetetracarboxylic acids and benzenetricarboxylic acids.[6] Under extreme conditions, complete decarboxylation can lead to the formation of benzene.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in color (e.g., from white to off-white or yellow) | Exposure to light, air (oxidation), or contaminants. | 1. Ensure the container is properly sealed and stored in a dark place. 2. Consider purging the container with an inert gas (e.g., nitrogen, argon) before sealing for long-term storage. 3. Verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). |
| Clumping or caking of the powder | Absorption of moisture. | 1. Store the compound in a desiccator, especially in humid environments. 2. Ensure the container is tightly sealed immediately after use. 3. If clumping is observed, gently break up the aggregates before weighing and consider drying the material under vacuum at a low temperature if appropriate for the application. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Re-analyze the purity of the this compound stock. 2. Perform a fresh preparation of solutions for your experiment. 3. If degradation is suspected, a forced degradation study can be conducted to identify potential degradants that may be interfering with the experiment (see Experimental Protocols section). |
| Poor solubility in expected solvents | Presence of insoluble degradation products or incorrect solvent pH. | 1. Confirm the identity and purity of the material. 2. Adjust the pH of the solvent to facilitate the dissolution of the carboxylic acid. 3. Filter the solution to remove any insoluble matter and analyze the filtrate and the insoluble material to identify any degradation products. |
Summary of Stability Data
While specific quantitative stability data for this compound under various storage conditions is limited in publicly available literature, the following table summarizes the known stability information for related benzene polycarboxylic acids, which can provide insights into the expected stability of this compound.
| Compound | Condition | Observation |
| Mellitic Acid (Benzenehexacarboxylic Acid) | Dry Distillation | Decomposes to carbon dioxide and pyromellitic acid.[6] |
| Mellitic Acid | Distillation with lime | Decomposes to carbon dioxide and benzene.[6] |
| Mellitic Acid | General | Described as a very stable compound.[6][7] |
| Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid) | General | Stable under normal conditions.[3] |
| Pyromellitic Acid | Storage | Absorbs moisture slowly if exposed to the atmosphere.[1] |
| Aromatic Carboxylic Acids (general) | Hydrothermal (300-350°C) | Undergo decarboxylation. |
Experimental Protocols
To definitively determine the stability of a specific batch of this compound and identify potential degradation products, a forced degradation study is recommended.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Amber vials
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV detector or Mass Spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer (pH adjusted to ~2.5 with phosphoric acid) is a common starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for this compound.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Visualizations
Logical Degradation Pathway
Caption: Potential thermal degradation pathway of this compound via decarboxylation.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
References
- 1. Pyromellitic acid | 89-05-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,4,5-Benzenetetracarboxylic acid 96 89-05-4 [sigmaaldrich.com]
- 5. 1,2,4,5-ベンゼンテトラカルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mellitic_acid [chemeurope.com]
- 7. Mellitic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Benzenepentacarboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzenepentacarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physical properties:
-
Low Solubility: It has limited solubility in water and many common organic solvents at room temperature, which can make recrystallization challenging.
-
High Melting Point: Its high melting point can lead to "oiling out" during recrystallization if the solvent's boiling point is lower than the melting point of the impure compound.
-
Formation of Hydrates: this compound can form various hydrates (pentahydrate, trihydrate, and monohydrate) depending on the temperature, which can complicate obtaining a pure, anhydrous product.[1]
-
Presence of Similar Impurities: Syntheses often result in a mixture of other benzene (B151609) polycarboxylic acids (e.g., tetra- or hexacarboxylic acids) and incompletely oxidized precursors, which have very similar chemical properties, making separation difficult.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route.
-
From Oxidation of Alkylated Benzenes (e.g., Pentamethylbenzene): Incomplete oxidation can lead to benzene-1,2,3,4-tetracarboxylic acid, pyromellitic acid, and other partially carboxylated intermediates.
-
From Oxidation of Coal or Coal Tar Pitch: The product is often a complex mixture of various benzene polycarboxylic acids, including mellitic acid (benzenehexacarboxylic acid).[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as unreacted oxidizing agents or catalysts, may be present.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques are suitable for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for separating this compound from other polar aromatic impurities.[3][4][5] An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is often used to ensure sharp peaks for carboxylic acids.[6]
-
Gas Chromatography (GC): Due to its low volatility, this compound needs to be derivatized, typically to its methyl ester, before GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of the parent compound and any impurities.[7]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. Premature crystallization during hot filtration. | - Select a solvent in which the compound has a steeper solubility curve (high solubility when hot, low when cold).- Use the minimum amount of hot solvent necessary for complete dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.[3] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is too concentrated, leading to supersaturation above the melting point. | - Choose a lower-boiling point solvent.- Use a larger volume of solvent to keep the compound dissolved at a lower temperature.- Slow down the cooling rate to allow crystallization to occur at a temperature below the melting point.- Use a seed crystal to induce crystallization.[3] |
| Product Fails to Crystallize | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystal formation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- If significant impurities are suspected, perform a preliminary purification step like an acid-base extraction. |
| Purified Product is Discolored | Presence of colored, non-polar impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Acid-Base Extraction Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Precipitation | The pH of the aqueous solution is not sufficiently acidic to fully protonate all five carboxyl groups. | - Add more mineral acid (e.g., concentrated HCl) to lower the pH well below the lowest pKa of the carboxylic acid groups (aim for pH < 2).- Check the pH with a pH meter or pH paper to confirm sufficient acidity.[8][9] |
| Emulsion Formation | Agitation during extraction was too vigorous. High concentration of the carboxylate salt. | - Allow the mixture to stand undisturbed for a longer period.- Add a small amount of a saturated brine solution.- Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Low Recovery of Precipitated Acid | The carboxylate is partially soluble in the aqueous solution even at low pH. The volume of the aqueous phase is too large. | - Cool the acidified aqueous solution in an ice bath to minimize solubility before filtration.- Minimize the volume of aqueous base used for the initial extraction. |
Data Presentation
Table 1: Solubility of this compound Hydrates in Water
| Temperature (°C) | Hydrate (B1144303) Form |
| < 12.25 | Pentahydrate |
| 12.25 - 32.7 | Trihydrate |
| > 32.7 | Monohydrate |
Source: Adapted from literature data.[1] Note: This table illustrates the stable hydrate forms at different temperatures. Quantitative solubility data is limited, but the compound generally exhibits low water solubility.
Table 2: Suggested Solvents for Recrystallization of Aromatic Polycarboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for creating the salt in acid-base extraction. Can be used for recrystallization, but be mindful of hydrate formation.[1] |
| Ethanol | High | 78.5 | A good starting point for recrystallization of polycarboxylic acids.[10] |
| Methanol | High | 64.7 | Similar to ethanol, a potential solvent for recrystallization.[10] |
| Acetic Acid | High | 118 | Can be an effective solvent, but its high boiling point can make it difficult to remove. |
| Acetone | Medium | 56 | May be a suitable solvent, potentially in a mixture with a less polar co-solvent. |
| Ethyl Acetate | Medium | 77 | Often used for less polar compounds, but could be part of a solvent system.[11] |
| Phenol/Water Mixture | - | - | Has been reported for the recrystallization of aromatic polycarboxylic acids.[12] |
Note: The ideal solvent should dissolve the compound when hot but not when cold. Small-scale solubility tests are highly recommended to find the optimal solvent or solvent mixture.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature. If insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃), to the separatory funnel.[13] Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution. The this compound will be deprotonated to its polysalt form and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
-
Back-Washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2).[9] this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound under vacuum.
Mandatory Visualizations
Caption: Comparative workflows for purification.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. PlumX [plu.mx]
- 3. benchchem.com [benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Separation of Benzene-1,2,3,4-tetracarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Quantum Yield of Benzenepentacarboxylic Acid-Based Fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenepentacarboxylic acid-based fluorophores. The following information is based on general principles for aromatic fluorophores and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is a typical fluorescence quantum yield for a this compound-based fluorophore?
A1: Currently, there is limited specific data in the public domain for the fluorescence quantum yield of this compound itself or its simple derivatives. The fluorescence of this compound is expected to be weak due to the presence of multiple electron-withdrawing carboxylic acid groups, which can quench fluorescence. However, derivatization of the benzene (B151609) core with electron-donating groups can potentially enhance the quantum yield. For comparison, the quantum yield of other single-benzene-based fluorophores can range from less than 0.1 to over 0.8 depending on their structure and environment.[1]
Q2: How do substituents on the benzene ring affect the quantum yield?
A2: Substituents play a crucial role in determining the quantum yield. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench fluorescence.[2] For this compound, which has five electron-withdrawing carboxyl groups, strategies to enhance quantum yield often involve chemical modification to introduce electron-donating moieties.
Q3: What is the influence of solvent polarity on the quantum yield?
A3: Solvent polarity can significantly impact the fluorescence quantum yield. The effect is complex and depends on the specific fluorophore. For some aromatic compounds, increasing solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.[3] It is advisable to test a range of solvents with varying polarities to determine the optimal environment for your specific this compound derivative.
Q4: How does pH affect the fluorescence of this compound-based fluorophores?
A4: The fluorescence of this compound and its derivatives is expected to be highly pH-dependent due to the presence of multiple carboxylic acid groups. Changes in pH will alter the protonation state of these groups, which in turn affects the electronic properties of the molecule and its fluorescence.[2] For instance, the fluorescence of aniline (B41778) is observed in neutral or alkaline solutions but not in acidic solutions.[2] It is crucial to buffer your solution to a stable pH for reproducible measurements.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Excitation or Emission Wavelengths | - Verify the excitation maximum (λex) and emission maximum (λem) from the literature for your specific derivative. If unavailable, perform excitation and emission scans to determine the optimal wavelengths. |
| Low Fluorophore Concentration | - Ensure the concentration is within the optimal range for your instrument. Be aware that at very high concentrations, you may observe aggregation-caused quenching. |
| Instrument Settings Not Optimized | - Check and optimize instrument parameters such as excitation and emission slit widths, detector gain (PMT voltage), and integration time. |
| Presence of Quenchers | - Ensure high purity of the fluorophore and the solvent. Contaminants can act as quenchers. - Dissolved oxygen can quench fluorescence. Deoxygenate your sample by purging with an inert gas like nitrogen or argon. |
| Inappropriate Solvent | - The chosen solvent may be quenching the fluorescence. Test a range of solvents with different polarities and viscosities. |
Issue 2: Inconsistent or Drifting Fluorescence Intensity
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the excitation light intensity using neutral density filters. - Minimize the exposure time of the sample to the excitation light. |
| Temperature Fluctuations | - Use a temperature-controlled cuvette holder to maintain a constant temperature, as fluorescence intensity can be temperature-dependent.[4] |
| pH Instability | - Use a suitable buffer to maintain a constant pH, especially for ionizable fluorophores like this compound. |
| Sample Evaporation | - Keep the cuvette capped to prevent solvent evaporation, which would increase the fluorophore concentration over time. |
Issue 3: Unexpected Shifts in Excitation or Emission Spectra
| Possible Cause | Troubleshooting Steps |
| Change in Solvent Polarity | - Ensure consistent solvent composition. Even small changes in solvent polarity can cause spectral shifts. |
| Aggregation | - At high concentrations, fluorophores can aggregate, leading to changes in the absorption and emission spectra. Measure at a lower concentration to see if the spectra shift. |
| Binding to Other Molecules | - If other molecules are present in the solution, your fluorophore might be binding to them, leading to a change in its local environment and, consequently, its spectral properties. |
Quantitative Data Summary
Table 1: Illustrative Quantum Yields of Aromatic Fluorophores in Different Solvents
Disclaimer: The following data is for illustrative purposes only and represents typical ranges for various aromatic fluorophores. Actual values for this compound derivatives will vary based on their specific structure.
| Fluorophore Type | Solvent | Quantum Yield (ΦF) |
| Single-Benzene-Based (General) | Toluene | 0.4 - 0.8 |
| Single-Benzene-Based (General) | Dichloromethane | 0.2 - 0.6 |
| Single-Benzene-Based (General) | Acetonitrile | 0.1 - 0.4 |
| Single-Benzene-Based (General) | Water | < 0.1 (unless specifically designed for aqueous media) |
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of a this compound-based fluorophore (the "sample") relative to a well-characterized fluorescence standard.
1. Materials
-
Fluorophore sample
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, fluorescein (B123965) in 0.1 M NaOH, or Rhodamine 6G in ethanol)
-
Spectroscopy-grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
2. Procedure
-
Select a Standard: Choose a standard that absorbs and emits in a similar spectral region to your sample. The quantum yield of the standard should be well-documented and reliable.
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough range to capture the entire emission profile.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot. These slopes are the gradients (Grad).
-
Calculate the quantum yield of the sample (ΦF(sample)) using the following equation:
ΦF(sample) = ΦF(standard) * (Gradsample / Gradstandard) * (η2sample / η2standard)
Where:
-
ΦF(standard) is the quantum yield of the standard.
-
Gradsample and Gradstandard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).
-
-
Visualizations
References
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Crystal Growth of Benzenepentacarboxylic Acid Derivatives
Welcome to the technical support center for the crystallization of benzenepentacarboxylic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving controlled crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal growth of this compound derivatives?
The primary factors that control crystal growth are solvent selection, supersaturation level, temperature, and the presence of impurities. The interplay between these factors determines the resulting crystal morphology, size, and polymorphic form. Solvent polarity, in particular, has been shown to have a profound effect on the aspect ratio of crystals.[1][2]
Q2: How does the choice of solvent affect the crystal morphology?
The solvent plays a crucial role in modifying the crystal habit. The polarity of the solvent can influence the aspect ratio of the resulting crystals.[1][2] For instance, in studies with benzoic acid, a related aromatic carboxylic acid, the aspect ratio of the crystals was found to decrease with increasing solvent polarity.[1][2] The molecular size of the solvent can also be a determining factor in the final crystal shape.[1] Molecular simulations have shown that the adsorption of solvent molecules on specific crystal faces can inhibit their growth, thereby altering the overall morphology.[3]
Q3: What is polymorphism and why is it a concern for this compound derivatives?
Polymorphism is the ability of a compound to crystallize in different crystal structures.[4] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in pharmaceutical applications.[5] For aromatic carboxylic acids, the choice of solvent and the level of supersaturation can favor the formation of either a metastable or a stable polymorphic form.[4]
Q4: How can I control which polymorph is formed during crystallization?
Controlling polymorphism often involves manipulating the supersaturation of the solution. High supersaturation, which can be achieved by rapid cooling, tends to produce metastable polymorphic forms.[4] Conversely, lower supersaturation levels favor the formation of the stable polymorph.[4] The choice of solvent can also direct the crystallization towards a specific polymorph.[4]
Troubleshooting Guide
Problem 1: I am getting needle-like crystals, but I need a more equant (block-like) morphology.
-
Possible Cause: The solvent system may be promoting anisotropic growth along one crystal axis.
-
Troubleshooting Steps:
-
Vary the Solvent Polarity: Experiment with a range of solvents with different polarities. For similar carboxylic acids, a decrease in the aspect ratio (more block-like crystals) has been observed with an increase in solvent polarity.[1][2]
-
Consider Solvent Molecular Size: The size of the solvent molecules can also influence crystal habit.[1] Experiment with solvents of varying molecular dimensions.
-
Utilize Molecular Modeling: If available, use molecular dynamics simulations to predict the binding of different solvents to various crystal faces. This can provide a more rational basis for solvent selection.[1][2]
-
Problem 2: My crystallization process is yielding multiple polymorphic forms.
-
Possible Cause: The crystallization conditions are likely near a transition point for different polymorphs.
-
Troubleshooting Steps:
-
Control Supersaturation: Carefully control the rate of supersaturation. A slower cooling or anti-solvent addition rate will result in lower supersaturation, which generally favors the most stable polymorph.[4]
-
Adjust Crystallization Temperature: The crystallization temperature can significantly impact which polymorph is favored.[6] Conduct screening experiments at different temperatures to identify the optimal conditions for the desired form.
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution to encourage its preferential growth.
-
Problem 3: The crystals are too small.
-
Possible Cause: A high nucleation rate is leading to the formation of many small crystals instead of the growth of fewer, larger ones.
-
Troubleshooting Steps:
-
Reduce Supersaturation: A lower level of supersaturation will decrease the nucleation rate. This can be achieved by slowing the cooling rate or the addition of an anti-solvent.
-
Increase Temperature: In some systems, higher crystallization temperatures can lead to larger crystals, although this may also affect the polymorphic form.[6]
-
Stirring Rate: Optimize the stirring rate. While stirring is necessary for homogeneity, excessive agitation can increase secondary nucleation, leading to smaller crystals.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be controlled during the crystallization of this compound derivatives. The data is based on studies of related aromatic carboxylic acids and provides a starting point for experimental design.
Table 1: Influence of Solvent Polarity on Crystal Aspect Ratio (Based on Benzoic Acid Studies)
| Solvent | Relative Polarity | Observed Crystal Aspect Ratio |
| Ethanol | 0.654 | Rectangular |
| Other Solvents | Varied | Hexagonal |
Note: A general trend observed is that the crystal aspect ratio decreases as the solvent polarity increases.[1]
Table 2: Example of Temperature and Cooling Rate Effects on Polymorphism
| Parameter | Condition 1 | Condition 2 |
| Supersaturation | High | Low |
| Cooling Rate | Rapid (e.g., 20 °C/min) | Slow |
| Crystallization Temp. | Low (e.g., 10 °C) | Higher |
| Resulting Polymorph | Metastable Form I | Stable Form II |
This table is based on general principles of polymorphic crystallization where high supersaturation favors metastable forms.[4]
Experimental Protocols
Protocol 1: Cooling Crystallization for Polymorph Screening
-
Dissolution: Prepare a saturated solution of the this compound derivative in the chosen solvent at an elevated temperature (e.g., 50 °C). Ensure all solute is dissolved.
-
Holding: Maintain the solution at the elevated temperature for a set period (e.g., 90 minutes) to erase any "memory" of previous crystal structures.[4]
-
Cooling: Cool the solution to the desired crystallization temperature (e.g., 10 °C) at a controlled rate.[4] To screen for different polymorphs, vary the cooling rate (e.g., 5 °C/min, 10 °C/min, 20 °C/min).[4][7]
-
Isolation: Once crystals have formed and the solution has reached the target temperature, filter the crystals from the mother liquor.
-
Drying: Gently dry the crystals in an oven at a moderate temperature (e.g., 50 °C).[4]
-
Characterization: Analyze the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD) to identify the polymorphic form.[4]
Protocol 2: Non-Isothermal Crystallization Kinetics Analysis
-
Sample Preparation: Place a small, accurately weighed sample (e.g., 5 mg) of the amorphous this compound derivative into a DSC pan.[7]
-
Heating/Erasing Thermal History: Heat the sample to a temperature above its melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) and hold for a few minutes (e.g., 5 minutes) to eliminate any residual crystallinity.[7]
-
Controlled Cooling: Cool the sample to a low temperature (e.g., -50 °C) at a specific cooling rate (e.g., 2, 5, or 10 °C/min).[7] Record the heat flow during this cooling phase. The exothermic peak corresponds to the crystallization event.
-
Data Analysis: Repeat the experiment at different cooling rates to study the non-isothermal crystallization kinetics.[7] The resulting data can be analyzed using models like the Avrami equation to understand the crystallization mechanism.[7]
Visualizations
Caption: A general experimental workflow for the crystallization of this compound derivatives.
Caption: A troubleshooting guide for common issues in crystal growth experiments.
Caption: Key parameter relationships in controlling crystal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi-res.com [mdpi-res.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Hydroxyl Radical Detection: Validating Benzenepentacarboxylic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzenepentacarboxylic acid (B5CA) with other established methods for the detection and quantification of hydroxyl radicals (•OH), a highly reactive oxygen species implicated in a wide range of biological processes and pathological conditions. While B5CA presents a promising approach due to its high specificity, this guide offers an objective evaluation of its performance based on available data alongside alternative techniques, supported by experimental details and visual workflows.
Performance Comparison of Hydroxyl Radical Detection Methods
The selection of an appropriate method for hydroxyl radical detection is critical and depends on factors such as sensitivity, specificity, and the experimental system. The following table summarizes the key performance indicators of B5CA and several common alternative probes.
| Probe/Method | Detection Principle | Limit of Detection (LOD) | Reaction Rate Constant (k) with •OH (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| This compound (B5CA) | Fluorescence | Data not available in cited literature | Data not available in cited literature | High specificity due to the formation of a single fluorescent product (hydroxythis compound)[1] | Limited publicly available data on performance metrics; potential for inner filter effects at high concentrations. |
| Terephthalic Acid (TA) | Fluorescence | ~50 nM[2] | 3.3 x 10⁹[2] | High sensitivity; forms a single stable fluorescent product (2-hydroxyterephthalate)[2][3]; non-toxic[2]. | Requires HPLC for precise quantification in complex mixtures. |
| Coumarin-3-Carboxylic Acid (CCA) | Fluorescence | Data not available in cited literature | 2 x 10⁹ - 2 x 10¹⁰ | Commercially available; can be coupled to biomolecules[4]. | Forms multiple hydroxylated products, with only 7-hydroxy-CCA being highly fluorescent, potentially leading to underestimation of •OH[4]. |
| Aminophenyl fluorescein (B123965) (APF) | Fluorescence | Data not available in cited literature | Data not available in cited literature | High sensitivity and selectivity for highly reactive oxygen species, including hydroxyl radicals. | Can react with other reactive species like peroxynitrite. |
| High-Performance Liquid Chromatography (HPLC) | Chromatography | Product-dependent (e.g., 5 nM for 2-hydroxyterephthalate)[5] | Not applicable | High specificity and quantification of individual hydroxylated products. | Requires expensive equipment; complex and time-consuming sample preparation. |
| Electron Spin Resonance (ESR) with Spin Trapping | Spectroscopy | Data not available in cited literature | Not applicable | Direct detection of radical adducts. | Requires specialized and expensive equipment; spin adducts can be unstable. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of hydroxyl radical detection assays.
Hydroxyl Radical Detection using this compound (B5CA)
This protocol is based on the method described in the patent for B5CA as a fluorescent probe.[1]
Materials:
-
This compound (B5CA)
-
Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)
-
Phosphate buffer (pH ≥ 5)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of B5CA in a suitable solvent and dilute it to the desired working concentration in the reaction buffer. The molar concentration of B5CA should be at least equal to the molar concentration of the hydroxyl radical generator.[1]
-
Reaction Setup: In a suitable reaction vessel, add the B5CA solution.
-
Initiation of Reaction: Initiate the generation of hydroxyl radicals by adding the components of the generating system (e.g., FeSO₄ followed by H₂O₂ for the Fenton reaction).
-
Incubation: Incubate the reaction mixture at a controlled temperature (the patent suggests a range of 20-98°C) for a specific period.[1]
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of the solution using a fluorometer. The excitation and emission wavelengths should be optimized for the fluorescent product, hydroxythis compound.
-
Quantification: The amount of hydroxyl radicals produced is calculated from the measured fluorescence intensity, typically by comparison to a standard curve generated with a known amount of the fluorescent product or by using a fluorescent standard.
Hydroxyl Radical Detection using Terephthalic Acid (TA)
This protocol is a standard method for the sensitive detection of hydroxyl radicals.
Materials:
-
Terephthalic acid (TA)
-
Sodium hydroxide (B78521) (NaOH) for dissolving TA
-
Hydroxyl radical generating system
-
Phosphate buffer
-
Fluorometer or HPLC with fluorescence detection
Procedure:
-
Probe Preparation: Prepare a stock solution of TA by dissolving it in a dilute NaOH solution, then neutralize and dilute to the final concentration in the reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the TA solution with the sample to be analyzed.
-
Reaction Initiation: Start the reaction by adding the hydroxyl radical generating source.
-
Incubation: Allow the reaction to proceed for a defined time at a controlled temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the highly fluorescent product, 2-hydroxyterephthalic acid. For simple systems, direct measurement with a fluorometer (excitation ~315 nm, emission ~425 nm) can be used. For complex mixtures, separation and quantification by HPLC with fluorescence detection are recommended for higher accuracy.
-
Quantification: Calculate the concentration of hydroxyl radicals based on the fluorescence intensity of 2-hydroxyterephthalic acid, using a calibration curve prepared with authentic 2-hydroxyterephthalic acid.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying chemical reactions and experimental procedures.
Caption: Reaction of B5CA with a hydroxyl radical.
Caption: Workflow for •OH detection using B5CA.
Conclusion
This compound offers a significant theoretical advantage for the detection of hydroxyl radicals due to its specific reaction to form a single fluorescent product.[1] This specificity can lead to more accurate quantification compared to probes that yield multiple products. However, the lack of comprehensive, publicly available data on its performance characteristics, such as its limit of detection and quantum yield, currently limits a full comparative assessment against well-established methods like the terephthalic acid assay.
For researchers requiring high sensitivity and well-validated protocols, terephthalic acid remains a robust and reliable choice.[2][3] Further validation and characterization of B5CA are necessary to fully establish its position as a routine method for hydroxyl radical detection. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific applications in drug development and life sciences research.
References
- 1. CN103149188B - Fluorescent quantitative method for detecting hydroxyl radical - Google Patents [patents.google.com]
- 2. Assaying for hydroxyl radicals: hydroxylated terephthalate is a superior fluorescence marker than hydroxylated benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection of hydroxyl radicals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An HPLC assay of hydroxyl radicals by the hydroxylation reaction of terephthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzenepentacarboxylic Acid and Trimesic Acid in Gas Adsorption Applications
A detailed analysis of metal-organic frameworks (MOFs) derived from benzenepentacarboxylic acid and trimesic acid reveals a significant disparity in the current research landscape. While trimesic acid has been extensively utilized as a building block for a variety of highly porous and effective gas adsorption materials, a thorough literature search yielded no concrete examples of metal-organic frameworks synthesized from this compound with reported gas adsorption properties. Consequently, this guide will provide a comprehensive overview of the gas adsorption performance of prominent trimesic acid-based MOFs and will highlight the data gap concerning this compound-based analogues.
Introduction to Organic Linkers in Metal-Organic Frameworks
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties, including its capacity for gas adsorption. Both this compound and trimesic acid (1,3,5-benzenetricarboxylic acid) are polytopic carboxylic acids that can act as organic linkers in the synthesis of MOFs. The number and connectivity of the carboxylic acid groups influence the coordination environment of the metal centers and the overall framework structure.
Trimesic acid is a trigonal linker that has been successfully employed in the synthesis of numerous well-known MOFs, including HKUST-1 (also known as MOF-199) and MIL-100. These materials are characterized by high surface areas and significant gas uptake capacities, making them benchmark materials in the field of gas storage and separation.
In contrast, this compound, with its five carboxylic acid groups, presents a more complex coordination chemistry. While theoretically a promising candidate for constructing highly connected and potentially robust MOFs, the scientific literature currently lacks reports on the synthesis and gas adsorption characterization of MOFs derived from this specific linker.
Trimesic Acid-Based MOFs: A Performance Overview
Several MOFs synthesized from trimesic acid have demonstrated exceptional performance in the adsorption of various gases, including carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂). The following sections detail the properties and experimental protocols for some of the most studied trimesic acid-based MOFs.
Quantitative Gas Adsorption Data
The gas adsorption capacities of prominent trimesic acid-based MOFs are summarized in the table below. These values highlight their potential for applications in carbon capture, natural gas storage, and hydrogen energy.
| Metal-Organic Framework | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | CH₄ Uptake (mmol/g) | H₂ Uptake (wt%) |
| HKUST-1 (MOF-199) | Copper (Cu) | 600 - 1600[1] | ~0.7[1] | ~11 at 25 °C and high pressure[1] | 184-220 v/v at 35 bar[2] | ~1.0 at 25 °C and 20 bar[3] |
| MIL-100(Fe) | Iron (Fe) | ~1500 | ~1.0 | High capacity reported | - | ~6.0 at -196 °C and 80 bar[4] |
| MIL-100(Cr) | Chromium (Cr) | >2500[5] | >1.5[4] | Enhanced with pretreatment[6] | - | ~6.1 at -196 °C and 80 bar[4] |
Note: Gas uptake values can vary significantly depending on the temperature, pressure, and activation procedure of the MOF.
Experimental Protocols
The synthesis of trimesic acid-based MOFs and the subsequent gas adsorption measurements follow established procedures in materials chemistry.
Synthesis of HKUST-1 (MOF-199)
A typical solvothermal synthesis of HKUST-1 involves the reaction of a copper salt with trimesic acid in a solvent mixture.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid, H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Dissolve Copper(II) nitrate trihydrate and trimesic acid in a 1:1:1 mixture of DMF, ethanol, and deionized water.
-
The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 100 °C) for a designated period (e.g., 48 hours).[1]
-
After cooling to room temperature, the resulting blue crystals are collected by filtration, washed with a solvent like ethanol to remove unreacted starting materials and DMF, and then dried.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.
Procedure:
-
A sample of the activated MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any guest molecules from the pores.
-
The sample tube is then cooled to the desired analysis temperature (e.g., 77 K for N₂ adsorption, or specific temperatures for CO₂, CH₄, and H₂ adsorption).
-
The analysis gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change.
-
This process is repeated at various pressures to generate an adsorption isotherm, which plots the amount of gas adsorbed versus the equilibrium pressure.
Logical Workflow for MOF Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a metal-organic framework for gas adsorption studies.
Caption: Workflow for MOF synthesis, characterization, and gas adsorption analysis.
Signaling Pathway for Linker Selection in Gas Adsorption MOFs
The selection of an organic linker is a critical first step in designing a MOF for a specific gas adsorption application. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting organic linkers for gas adsorption MOFs.
Conclusion and Future Outlook
Trimesic acid has proven to be a highly versatile and effective organic linker for the synthesis of metal-organic frameworks with significant gas adsorption capabilities. MOFs such as HKUST-1 and the MIL-100 series are benchmark materials that continue to be extensively studied and modified for improved performance in applications like carbon capture and clean energy storage.
In stark contrast, the potential of this compound as a linker for gas adsorption MOFs remains largely unexplored in the published scientific literature. The higher number of carboxylic acid functional groups suggests that it could form highly connected and stable frameworks, potentially leading to novel materials with interesting porous properties. The absence of data, however, makes a direct comparison with trimesic acid-based MOFs impossible at this time.
Future research efforts should be directed towards the synthesis and characterization of MOFs from this compound. A systematic investigation of their structural properties, porosity, and gas adsorption performance would be invaluable to the field of porous materials. Such studies would not only fill a significant knowledge gap but also potentially unlock a new family of MOFs with tailored properties for gas storage and separation, providing a richer set of building blocks for the rational design of advanced materials. Drug development professionals may also find interest in such novel porous materials for applications in gasotransmitter delivery or as carriers for volatile therapeutic agents.
References
A Comparative Guide to HPLC and GC-MS Analysis of Benzenepentacarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of benzenepentacarboxylic acid is crucial in various fields, including environmental science and materials research. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-volatile and polar compound, HPLC is a direct analytical approach. The separation can be achieved using a reversed-phase column where the polar analyte has a lower affinity for the non-polar stationary phase, allowing it to elute with a polar mobile phase. Detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A key prerequisite for GC analysis is the volatility of the analyte. This compound, being a polycarboxylic acid, is non-volatile and thermally labile. Therefore, a chemical modification step known as derivatization is mandatory to convert it into a volatile and thermally stable compound before it can be analyzed by GC-MS. This process typically involves replacing the acidic protons of the carboxylic acid groups with less polar functional groups, such as trimethylsilyl (B98337) (TMS) groups.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the need for structural confirmation.
| Feature | HPLC | GC-MS |
| Sample Preparation | Minimal, typically dissolution in a suitable solvent. | Requires a mandatory derivatization step (e.g., silylation) to increase volatility, which is time-consuming and can be a source of error.[1] |
| Analysis Time | Relatively fast, with modern methods allowing for the separation of benzenepolycarboxylic acids in under an hour.[1] | The derivatization step adds significant time to the overall workflow. |
| Sensitivity | HPLC-MS offers high sensitivity, crucial for trace-level analysis. | GC-MS is renowned for its high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Specificity | HPLC-MS provides high specificity through the determination of the mass-to-charge ratio of the analyte. | The mass spectrometer provides definitive structural information, making it a "gold standard" for compound identification. |
| Reproducibility | Generally offers excellent reproducibility, with reported mean coefficients of variation (CV) of less than 5% for benzenepolycarboxylic acids.[1] | The multi-step sample preparation, including derivatization, can lead to higher variability, with reported CVs of 16-23% for benzenepolycarboxylic acids.[1] |
| Quantitative Accuracy | Studies have shown that LC-based methods can provide more reliable quantitative results for benzenepolycarboxylic acids compared to GC. | Losses during the derivatization and sample handling steps can lead to an underestimation of the analyte concentration. A comparative study found systematically lower results for benzenepolycarboxylic acids with GC compared to LC. |
| Cost & Complexity | HPLC systems can have a lower initial cost and are generally considered less complex to operate than GC-MS systems. | GC-MS instruments have a higher initial cost and require more specialized operator training. |
Experimental Protocols
HPLC Method for this compound
This protocol is based on established methods for the analysis of benzenepolycarboxylic acids.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Tris-HCl buffer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 mol L-1 Tris-HCl + 2.5 mmol L-1 tetrabutylammonium hydroxide at pH 7.5.
-
Mobile Phase B: A solution of the same composition as A prepared in a water/2-propanol (70:30, v/v) mixture.
-
-
Chromatographic Conditions:
-
A gradient elution program is typically used to achieve optimal separation.
-
Flow rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: 16 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 226 nm or MS detection in negative ion mode.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
GC-MS Method for this compound (Following Derivatization)
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of carboxylic acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., a deuterated analogue)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a reaction vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Data Presentation
Table 1: Quantitative Performance Comparison
| Parameter | HPLC-DAD/MS | GC-MS |
| Linearity (r²) | ≥ 0.997[1] | Dependent on derivatization efficiency, specific data for this compound not readily available. |
| Reproducibility (CV) | < 5%[1] | 16-23% (for benzenepolycarboxylic acids)[1] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range with MS detection. | Method dependent, can be very low in SIM mode, but overall method sensitivity is impacted by derivatization and sample preparation. |
| Limit of Quantification (LOQ) | Method dependent, typically in the mid-to-high ng/mL range with MS detection. | Method dependent, impacted by derivatization efficiency and potential for analyte loss. |
| Recovery | Generally high and reproducible due to minimal sample preparation. | Can be variable and lower due to potential losses during the multi-step derivatization and sample handling process. |
Visualization of Analytical Workflows
References
characterization techniques for benzenepentacarboxylic acid based materials
A Comprehensive Guide to the Characterization of Benzenepentacarboxylic Acid-Based Materials
This compound (BPA) and its derivatives are crucial building blocks in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and specialty polymers. Their pentatopic nature allows for the formation of intricate and highly porous structures, making them promising candidates for applications in gas storage, catalysis, and drug delivery. A thorough characterization of these materials is paramount to understanding their structure-property relationships and ensuring their optimal performance. This guide provides a comparative overview of the essential techniques used to characterize BPA-based materials, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Morphological Characterization
The determination of the crystal structure and morphology is fundamental in the study of BPA-based materials. X-ray diffraction and electron microscopy are the primary techniques employed for this purpose.
Comparison of Structural and Morphological Data
| Technique | Parameter | This compound-Based MOF (Hypothetical Data) | Alternative MOF (e.g., UiO-66 with Terephthalic Acid) | Reference |
| Powder X-ray Diffraction (PXRD) | Prominent 2θ Peaks (°) | 8.1, 10.4, 15.1, 16.2, 18.3 | 7.4, 8.5, 12.1, 14.8, 17.1 | [1][2] |
| Scanning Electron Microscopy (SEM) | Morphology | Cubic crystals | Octahedral crystals | [3][4] |
| Brunauer-Emmett-Teller (BET) | Surface Area (m²/g) | ~1200 | ~1500 | [5] |
Experimental Protocols
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the finely ground, dry powder of the BPA-based material is placed onto a flat sample holder. The surface is gently leveled to ensure a flat and even distribution.
-
Instrument Setup: The sample is loaded into a powder diffractometer. Typical settings for MOF analysis involve using Cu-Kα radiation (λ = 1.5406 Å) with the generator operating at 40 kV and 40 mA.[1]
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02° to 0.04° and a scan speed of 0.08 sec/step.[1]
-
Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ values) and intensities. These are compared with simulated patterns from single-crystal X-ray diffraction data or reference patterns to confirm the phase purity and crystallinity of the material.[6][7]
Scanning Electron Microscopy (SEM)
-
Sample Mounting: A small amount of the powdered sample is affixed to an aluminum stub using conductive carbon tape.
-
Coating: To prevent charging effects and enhance image quality, the sample is coated with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.[8][9]
-
Imaging: The stub is placed in the SEM chamber, which is then evacuated to a high vacuum. An electron beam is scanned across the sample surface, and the secondary or backscattered electrons are collected to generate an image of the sample's morphology and topography.[8][10]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the presence of functional groups, understanding the coordination environment of the metal centers in MOFs, and elucidating the electronic properties of BPA-based materials.
Comparison of Spectroscopic Data
| Technique | Parameter | This compound | BPA-Based Material (e.g., MOF) | Reference |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid) | 2500-3300 (broad) | Absent or significantly weakened | [11][12] |
| C=O stretch (carboxylic acid) | ~1710-1760 | Shifted to lower wavenumbers (e.g., 1550-1650) upon coordination | [11][13] | |
| C-O stretch | ~1210-1320 | Present | [12] | |
| ¹H NMR (ppm in DMSO-d₆) | Aromatic-H | ~7.5-8.5 | Broadened or shifted signals | [14] |
| Carboxylic acid-H | ~13.0 (broad) | Absent upon deprotonation | [14] | |
| ¹³C NMR (ppm in DMSO-d₆) | Aromatic-C | ~130-140 | Signals corresponding to the benzene (B151609) ring | [15][16] |
| Carboxylic acid-C | ~165-175 | Shifted upon coordination | [15][16] |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly onto the ATR crystal.[17]
-
Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to subtract atmospheric and instrumental interferences.[17]
-
Sample Scan: The sample is placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[18]
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the BPA linker and the overall material.[18][19]
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability, decomposition behavior, and the presence of solvent molecules within the pores of BPA-based materials.
Comparison of Thermal Analysis Data
| Technique | Parameter | This compound-Based MOF (Hypothetical Data) | Alternative High-Stability MOF (e.g., ZIF-8) | Reference |
| Thermogravimetric Analysis (TGA) | Initial Weight Loss (Solvent) | ~10-20% loss up to 150 °C | ~5-10% loss up to 100 °C | [20][21] |
| Decomposition Temperature | Onset around 350-450 °C | Onset around 550 °C | [22][23] | |
| Final Residue | Metal oxide | Metal oxide | [24] |
Experimental Protocol
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.[24]
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, from room temperature to a final temperature, often around 800-1000 °C.[20][25]
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The steps in the curve indicate the loss of volatiles (like water or solvent) and the decomposition of the material. The final residual mass corresponds to the thermally stable inorganic component (e.g., metal oxide).[25]
Visualizing Characterization Workflows
The following diagrams illustrate the logical flow and relationships in the characterization of BPA-based materials.
Caption: General workflow for the characterization of BPA-based materials.
Caption: Relationship between techniques and material properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. vpi2004.com [vpi2004.com]
- 9. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. compoundsemiconductor.net [compoundsemiconductor.net]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. ejournal.upi.edu [ejournal.upi.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. chem.libretexts.org [chem.libretexts.org]
comparative study of benzenepentacarboxylic acid derivatives in catalysis
A detailed analysis of metal-organic frameworks (MOFs) derived from benzenepolycarboxylic acids showcases their potential as versatile catalysts. This guide provides a comparative overview of their performance in the aerobic oxidation of benzyl (B1604629) alcohol, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Benzenepolycarboxylic acids, particularly derivatives such as benzenetricarboxylic acid and benzenetetracarboxylic acid, have emerged as crucial building blocks in the synthesis of metal-organic frameworks (MOFs). These crystalline porous materials are of significant interest in catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active metal centers. While benzenepentacarboxylic acid is a recognized building block for complex coordination polymers, its catalytic applications in the form of MOFs are not as extensively documented in the current scientific literature. This guide, therefore, focuses on a comparative study of the catalytic performance of MOFs derived from the more readily studied benzenetricarboxylic and benzenetetracarboxylic acids in the aerobic oxidation of benzyl alcohol, a key reaction in the synthesis of valuable chemicals.
Performance in Benzyl Alcohol Oxidation
The aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) is a benchmark reaction for evaluating the efficacy of heterogeneous catalysts. The performance of MOFs derived from different benzenepolycarboxylic acid linkers is summarized below.
| Catalyst | Organic Linker | Metal Center | Conversion (%) | Selectivity (%) | Time (h) | Temperature (°C) |
| Co-BTC | 1,3,5-Benzenetricarboxylic acid | Cobalt (Co) | 92.9 | 97.1 (to Benzaldehyde) | 10 | 90 |
| Fe-MOF-808 | 1,3,5-Benzenetricarboxylic acid | Iron (Fe) on Zirconium (Zr) node | >99 | >99 (to Benzaldehyde) | 24 | 80 |
| Au/UiO-66 | 1,4-Benzenedicarboxylic acid (for comparison) | Gold (Au) on Zirconium (Zr) node | 53.7 | Not specified | 10 | 80 |
The data indicates that MOFs derived from 1,3,5-benzenetricarboxylic acid (H3BTC) exhibit excellent catalytic activity in the selective oxidation of benzyl alcohol. The Co-BTC MOF achieves high conversion and selectivity under relatively mild conditions.[1][2][3] Similarly, an iron-anchored MOF-808, which also utilizes a benzenetricarboxylate linker, demonstrates near-quantitative conversion and selectivity. For comparison, a gold-based catalyst supported on a MOF derived from a simpler dicarboxylic acid linker (UiO-66) shows moderate activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. The following are representative experimental protocols for the synthesis of a benzenetricarboxylic acid-based MOF and its application in benzyl alcohol oxidation.
Synthesis of Co-BTC MOF
A series of metal-organic frameworks with cobalt as the central metal atom and 1,3,5-benzenetricarboxylic acid as the ligand were synthesized.[1][2][3] In a typical procedure, a mixture of the metal salt (e.g., cobalt nitrate) and 1,3,5-benzenetricarboxylic acid is dissolved in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF), ethanol, and water. The solution is then sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a set duration. After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.
Catalytic Oxidation of Benzyl Alcohol
The catalytic performance of the synthesized MOFs is evaluated in the selective oxidation of benzyl alcohol. In a typical experiment, the catalyst (e.g., Co-BTC) is added to a solution of benzyl alcohol in a solvent such as toluene. The reaction is carried out under an atmosphere of air or pure oxygen at a controlled temperature with constant stirring. The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
Reaction Mechanism and Workflow
The aerobic oxidation of benzyl alcohol catalyzed by MOFs is generally believed to proceed via a mechanism involving the activation of both the alcohol and molecular oxygen by the metal centers within the MOF structure. The following diagrams illustrate a generalized experimental workflow and a proposed catalytic cycle.
Conclusion
Metal-organic frameworks derived from benzenepolycarboxylic acids, particularly benzenetricarboxylic acid, have demonstrated significant promise as heterogeneous catalysts for the aerobic oxidation of benzyl alcohol. Their high catalytic activity and selectivity, coupled with their structural tunability, make them attractive alternatives to traditional catalysts. While the catalytic potential of this compound-based MOFs remains an underexplored area, the comparative data presented here for other derivatives provide a solid foundation for future research and development in this exciting field. The detailed experimental protocols and mechanistic insights offered in this guide are intended to facilitate further investigation and application of these versatile materials in catalysis.
References
- 1. Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Performance Evaluation of Benzenepentacarboxylic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of benzenepentacarboxylic acid in various solvent systems. For researchers and professionals in drug development and materials science, understanding the solubility and behavior of this compound is critical for its application as a linker in metal-organic frameworks (MOFs), as a building block in polymer synthesis, and in the formulation of novel drug delivery systems. This document presents a comparative analysis of this compound with relevant alternatives, supported by available experimental data and detailed experimental protocols.
Executive Summary
This compound, a highly functionalized aromatic carboxylic acid, offers significant potential in various scientific applications due to its multiple coordination sites. Its performance, particularly its solubility, is a crucial factor for its utility in solution-based synthesis and formulation. This guide explores its behavior in common laboratory solvents and benchmarks it against other polycarboxylic acids and polymeric alternatives. While experimental solubility data for this compound is limited, this guide compiles available information and data from closely related compounds to provide a useful comparative framework.
Performance Comparison: Solubility
The solubility of this compound and its alternatives is a key performance indicator for their use in solution-phase reactions and formulations. The following tables summarize the available quantitative and qualitative solubility data for this compound and its structural analogs, pyromellitic acid and mellitic acid.
Table 1: Quantitative Solubility of this compound and Alternatives
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Predicted: Almost transparent | 25 |
| Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid) | Water | 1.5 g/100 mL[1][2] | 20 |
| Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid) | Water | 15 g/L | Not Specified |
| Mellitic Acid (Benzenehexacarboxylic Acid) | Water | Soluble[3][4][5] | Not Specified |
| Mellitic Acid (Benzenehexacarboxylic Acid) | Alcohol | Soluble[3][4][5] | Not Specified |
Table 2: Qualitative Solubility and Performance Attributes
| Compound | Water | Ethanol | Acetone | DMSO | DMF | Key Performance Attributes |
| This compound | Predicted to be soluble | Expected to be soluble | Expected to be soluble | Expected to be soluble | Expected to be soluble | High density of functional groups for coordination and cross-linking. |
| Pyromellitic Acid | Moderately soluble, increases with temperature and pH[6][7] | Soluble[6][8] | Soluble[6][7] | Soluble | Soluble in hot DMF[8] | Versatile building block for high-performance polymers.[6] |
| Mellitic Acid | Soluble[3][4][5][9] | Soluble[3][4][5] | Soluble | Soluble | Soluble | Can be prepared from the oxidation of graphite (B72142) or hexamethylbenzene.[4] |
Performance in Drug Delivery Applications: A Comparison with Polymeric Alternatives
In the realm of drug delivery, the performance of small molecules like this compound as linkers or components of delivery systems is often compared to that of biocompatible polymers. These polymers can offer advantages in terms of forming stable nanoparticles, controlling drug release, and improving biocompatibility.
Table 3: Performance Comparison with Polymeric Drug Delivery Systems
| System | Key Performance Metric | Experimental Data |
| Poly(N-vinylcaprolactam) (PNVCL) | Thermoresponsive Drug Release | Exhibits a Lower Critical Solution Temperature (LCST) near physiological temperature, allowing for temperature-triggered drug release. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Stimuli-Responsive Drug Release | Demonstrates both temperature and pH-responsive drug release, with nearly complete release achievable under specific stimuli. |
| Poly(ε-caprolactone) (PCL) | Biocompatibility and Biodegradability | Widely used for long-term drug delivery due to its slow degradation rate and excellent biocompatibility. |
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific research. This section details the methodologies for key experiments related to the evaluation of this compound and its alternatives.
Protocol 1: Determination of Aqueous Solubility of a Polycarboxylic Acid
This protocol outlines a standard method for determining the solubility of a compound like this compound in water.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a series of supersaturated solutions by adding an excess amount of this compound to a known volume of deionized water in several sealed vials.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a known volume of a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.
-
The solubility is then calculated from the concentration and the dilution factor.
Protocol 2: Synthesis of Benzenepolycarboxylic Acids via Oxidation
A general method for the synthesis of benzenepolycarboxylic acids involves the oxidation of a corresponding polymethylbenzene precursor. The following is a representative procedure that can be adapted for the synthesis of this compound from pentamethylbenzene (B147382).
Materials:
-
Pentamethylbenzene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve pentamethylbenzene in a suitable solvent.
-
Prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Slowly add the potassium permanganate solution to the pentamethylbenzene solution while stirring vigorously.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or acetic acid) to obtain the purified this compound.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solubility determination and synthesis.
References
- 1. Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid | lookchem [lookchem.com]
- 2. benzene-1,2,4,5-tetracarboxylic acid [chembk.com]
- 3. usbio.net [usbio.net]
- 4. Mellitic acid - Wikipedia [en.wikipedia.org]
- 5. Buy Mellitic acid | 517-60-2 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyromellitic acid | 89-05-4 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
The Role of Aromatic Carboxylic Acid Linkers in Heavy Metal Adsorption by MOFs: A Comparative Guide
The selection of organic linkers is a critical determinant in the design of Metal-Organic Frameworks (MOFs) for specific applications, particularly for the adsorption of heavy metals from aqueous solutions. The geometry, connectivity, and functional groups of the linker profoundly influence the porosity, stability, and surface chemistry of the resulting MOF, thereby dictating its adsorption performance. This guide provides a comparative analysis of MOFs synthesized from different aromatic polycarboxylic acid linkers, with a focus on their efficacy in adsorbing heavy metals. While direct comparative studies on benzenepentacarboxylic acid are limited, this document extrapolates from available data on other polycarboxylic acids to provide valuable insights for researchers, scientists, and professionals in drug development and environmental remediation.
Influence of Linker Carboxylation on Adsorption Performance
The number of carboxylic acid groups on the aromatic linker plays a significant role in the coordination with metal centers and the creation of active sites for heavy metal binding. An increase in the number of carboxylate groups can lead to a higher density of potential binding sites and influence the overall charge and hydrophilicity of the MOF pores.
Key Observations:
-
Increased Carboxylation: Generally, a higher degree of carboxylation on the linker can lead to a more robust and stable MOF structure due to the increased number of coordination points with the metal clusters. This can also enhance the density of polar functional groups within the pores, which are favorable for interacting with heavy metal ions.
-
Uncoordinated Carboxyl Groups: The presence of uncoordinated or "free" carboxylic acid groups within the MOF structure is highly advantageous for heavy metal adsorption. These free -COOH groups can act as potent binding sites for metal ions through electrostatic interactions and coordination.
-
Pore Size and Surface Area: The choice of linker, including its length and the number of carboxylic acid groups, directly impacts the pore size and specific surface area of the MOF. While a larger surface area is generally desirable for adsorption, the optimal pore size is also crucial for allowing the diffusion of hydrated metal ions to the active sites.
Comparative Data on Heavy Metal Adsorption
The following tables summarize the heavy metal adsorption capacities of various MOFs synthesized with different aromatic polycarboxylic acid linkers. It is important to note that the experimental conditions, such as pH, initial metal concentration, and temperature, significantly affect the reported adsorption capacities.
Table 1: Adsorption Capacities of MOFs with Tricarboxylic Acid Linkers for Various Heavy Metals
| MOF | Linker | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Reference |
| Cu-BTC | Benzene-1,3,5-tricarboxylic acid | Hg(II) | Not specified, but showed high selectivity | |
| Fe-BTC | Benzene-1,3,5-tricarboxylic acid | Zn(II), Ni(II), Pb(II), Cd(II) | Not specified | |
| Zn-BTC | Benzene-1,3,5-tricarboxylic acid | Zn(II), Ni(II), Pb(II), Cd(II) | Not specified | |
| S₄-MOF (functionalized Cu-BTC) | Benzene-1,3,5-tricarboxylic acid | Hg(II) | ~100% extraction recovery |
Table 2: Adsorption Capacities of MOFs with Dicarboxylic Acid Linkers for Various Heavy Metals
| MOF | Linker | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Reference |
| RSU-1 (Na-MOF) | Benzene-1,4-dicarboxylic acid | Cr(VI) | 19580 | |
| RSU-2 (Zn-MOF) | Benzene-1,4-dicarboxylic acid | Cr(VI) | 14110 | |
| RSU-3 (Mg-MOF) | Benzene-1,4-dicarboxylic acid | Cr(VI) | 15900 |
Table 3: Adsorption Capacities of MOFs with Other Carboxylic Acid Linkers for Various Heavy Metals
| MOF | Linker | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Reference |
| Magnetic MOF-808 | Terephthalic acid | Hg(II) | 303 | |
| Magnetic MOF-808 | Terephthalic acid | Cd(II) | 42.9 | |
| Magnetic MOF-808 | Terephthalic acid | Pb(II) | 44.2 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for the synthesis of MOFs and subsequent heavy metal adsorption studies, based on common practices reported in the literature.
General MOF Synthesis Protocol (Solvothermal Method)
-
Reactant Preparation: Dissolve the metal salt (e.g., copper nitrate, zinc nitrate) and the organic linker (e.g., benzene-1,3,5-tricarboxylic acid) in a suitable solvent or a mixture of solvents (e.g., N,N-dimethylformamide (DMF), ethanol (B145695), water).
-
Mixing: Combine the solutions of the metal salt and the organic linker in a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (ranging from several hours to a few days).
-
Cooling and Isolation: Allow the autoclave to cool down to room temperature. The crystalline MOF product is then collected by filtration or centrifugation.
-
Washing and Activation: Wash the collected crystals with the synthesis solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: Dry the purified MOF under vacuum or at an elevated temperature to activate it for adsorption experiments.
General Heavy Metal Adsorption Experiment Protocol
-
Stock Solution Preparation: Prepare a stock solution of the target heavy metal ion (e.g., Pb(NO₃)₂, CdCl₂) of a known concentration in deionized water.
-
Batch Adsorption Studies:
-
Add a specific amount of the synthesized MOF adsorbent to a series of flasks containing the heavy metal solution of a known initial concentration and volume.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Agitate the flasks on a shaker at a constant speed and temperature for a predetermined contact time to reach equilibrium.
-
-
Sample Analysis:
-
After the desired contact time, separate the MOF adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of the heavy metal ions remaining in the supernatant using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Adsorption Capacity Calculation: Calculate the amount of heavy metal adsorbed per unit mass of the MOF (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial concentration of the heavy metal ion (mg/L).
-
Cₑ is the equilibrium concentration of the heavy metal ion (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the MOF adsorbent (g).
-
Logical Workflow and Signaling Pathways
The selection of an appropriate linker for designing a MOF for heavy metal adsorption follows a logical workflow. This can be visualized to aid researchers in their decision-making process.
Caption: Logical workflow for linker selection in MOF design for heavy metal adsorption.
The experimental workflow for evaluating the performance of a synthesized MOF for heavy metal adsorption can also be represented graphically.
Caption: Experimental workflow for heavy metal adsorption studies using MOFs.
Assessing the Biocompatibility of Benzenepentacarboxylic Acid-Based Drug Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine continually seeks novel drug delivery systems that offer enhanced therapeutic efficacy and minimal side effects. Benzenepentacarboxylic acid, with its multiple coordination sites, presents an intriguing organic linker for the construction of advanced drug carriers, particularly within the class of Metal-Organic Frameworks (MOFs). However, a thorough assessment of biocompatibility is paramount before any clinical translation. This guide provides a comparative analysis of this compound-based drug carriers against established alternatives, supported by available experimental data and detailed protocols for key biocompatibility assays.
A Comparative Overview of Drug Carrier Biocompatibility
The ideal drug carrier should be non-toxic, non-immunogenic, and biocompatible, ensuring that it does not elicit adverse reactions in the body.[1] While specific quantitative biocompatibility data for drug carriers based on this compound are not extensively available in the current literature, we can infer potential biocompatibility characteristics by examining related structures and established alternative drug delivery platforms. The biocompatibility of MOFs, for instance, is a complex interplay between the metallic nodes and the organic linkers.[2]
This guide compares the expected biocompatibility profile of this compound-based carriers with three widely studied alternatives: Liposomes, Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles, and Chitosan (B1678972) Nanoparticles.
| Drug Carrier Platform | Biocompatibility Profile | Key Considerations |
| This compound-Based Carriers (e.g., MOFs) | Hypothesized: Biocompatibility will be highly dependent on the chosen metal ion and the degradation products of the this compound linker. Aromatic carboxylic acids can exhibit some level of cytotoxicity.[3] Surface functionalization with biocompatible polymers like PEG could enhance biocompatibility. | - Potential for metal ion leaching and associated toxicity. - Inherent toxicity of the aromatic polycarboxylic acid linker. - Particle size, shape, and surface charge will significantly influence cellular uptake and immune response. |
| Liposomes | Generally High: Composed of natural or synthetic lipids that are biodegradable and generally non-toxic.[4] | - Can be rapidly cleared by the reticuloendothelial system (RES). - Stability can be an issue, leading to premature drug release. - Surface modification (e.g., PEGylation) is often required to improve circulation time. |
| PLGA Nanoparticles | Good: Biodegradable and biocompatible, breaking down into lactic acid and glycolic acid, which are endogenous to the body.[5] | - The acidic microenvironment created by degradation can sometimes cause inflammation. - Cytotoxicity can be influenced by particle size and the encapsulated drug.[6] |
| Chitosan Nanoparticles | Generally Good: Chitosan is a natural, biodegradable, and biocompatible polysaccharide.[7] | - Cationic nature can lead to interactions with negatively charged cell membranes, potentially causing cytotoxicity at high concentrations. - Hemocompatibility can be variable and is dependent on the degree of deacetylation and molecular weight.[8] |
Quantitative Biocompatibility Data for Alternative Drug Carriers
To provide a quantitative basis for comparison, the following tables summarize reported cytotoxicity and hemocompatibility data for liposomes, PLGA nanoparticles, and chitosan nanoparticles from various studies. It is important to note that these values can vary significantly based on the specific formulation, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Drug Carrier | Cell Line | IC50 (µg/mL) | Reference |
| PLGA Nanoparticles (empty) | MCF-7 (Human breast cancer) | > 500 | [9] |
| PLGA Nanoparticles (empty) | E0771 (Mouse breast cancer) | > 500 | [9] |
| Chitosan Nanoparticles | RAW 264.7 (Mouse macrophage) | > 3000 | [10] |
| Liposomes (Doxorubicin-loaded) | A2780 (Human ovarian cancer) | 0.8 | (Representative value, specific formulation dependent) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value generally indicates lower cytotoxicity.
Table 2: Hemocompatibility Data (Hemolysis Percentage)
| Drug Carrier | Concentration (µg/mL) | Hemolysis (%) | Reference |
| Chitosan Nanoparticles | 1000 | < 2 | [11] |
| PLGA Nanoparticles | 200 | < 5 | (General observation from multiple studies) |
| Liposomes | 500 | < 3 | (General observation from multiple studies) |
A hemolysis percentage below 5% is generally considered acceptable for biomaterials intended for intravenous administration.
Experimental Protocols for Biocompatibility Assessment
To standardize the evaluation of this compound-based drug carriers, the following detailed protocols for key biocompatibility assays are provided.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts for general cytotoxicity or a specific cancer cell line for efficacy studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound-based drug carrier in cell culture medium. Replace the existing medium with the medium containing the drug carrier at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug carrier concentration.
Hemocompatibility: Hemolysis Assay
The hemolysis assay evaluates the ability of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.
Workflow for Hemolysis Assay
Caption: Workflow for assessing hemocompatibility using the hemolysis assay.
Methodology:
-
RBC Isolation: Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant (e.g., heparin). Centrifuge the blood at 1500 rpm for 10 minutes to separate the RBCs from the plasma.
-
RBC Washing: Carefully remove the plasma and buffy coat. Wash the RBC pellet three times with sterile phosphate-buffered saline (PBS, pH 7.4) by repeated centrifugation and resuspension.
-
Incubation: Prepare a 2% (v/v) suspension of the washed RBCs in PBS. In a series of microcentrifuge tubes, mix 0.5 mL of the RBC suspension with 0.5 mL of the this compound-based drug carrier suspension at various concentrations.
-
Controls: For the positive control (100% hemolysis), mix 0.5 mL of the RBC suspension with 0.5 mL of distilled water. For the negative control (0% hemolysis), mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: After incubation, centrifuge the tubes at 3000 rpm for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
In Vivo Biocompatibility: Histological Analysis
Histological analysis of major organs after systemic administration of the drug carrier is crucial for identifying any potential in vivo toxicity.
Workflow for Histological Analysis
Caption: Workflow for in vivo biocompatibility assessment through histological analysis.
Methodology:
-
Animal Dosing: Administer the this compound-based drug carrier to healthy animal models (e.g., mice or rats) via the intended clinical route (e.g., intravenous injection). Include a control group that receives a vehicle solution (e.g., saline).
-
Observation Period: Monitor the animals for a predetermined period (e.g., 7, 14, or 28 days) for any signs of toxicity, such as weight loss, behavioral changes, or mortality.
-
Organ Harvesting: At the end of the study period, euthanize the animals and perform a gross necropsy. Harvest major organs, including the liver, kidneys, spleen, lungs, and heart.
-
Tissue Fixation: Immediately fix the harvested organs in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Sectioning: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax. Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Staining: Mount the tissue sections on glass slides and stain with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Examination: A qualified pathologist should examine the stained sections under a light microscope to evaluate for any signs of tissue damage, inflammation, necrosis, or other pathological changes compared to the control group.
Potential Signaling Pathways Involved in Cytotoxicity
Should this compound-based carriers exhibit cytotoxicity, understanding the underlying molecular mechanisms is crucial. Aromatic compounds have been reported to induce apoptosis through various signaling pathways. A plausible hypothetical pathway to investigate would be the intrinsic apoptosis pathway, which is triggered by cellular stress.
Hypothetical Intrinsic Apoptosis Pathway
Caption: A hypothetical intrinsic apoptosis signaling pathway that could be activated by cellular stress induced by the drug carrier.
Conclusion
While this compound holds promise as a versatile building block for novel drug delivery systems, a comprehensive and systematic evaluation of its biocompatibility is a critical prerequisite for further development. This guide provides a framework for such an assessment by comparing it with established platforms and offering detailed experimental protocols. The generation of robust cytotoxicity, hemocompatibility, and in vivo toxicity data for this compound-based carriers will be essential to ascertain their safety profile and potential for clinical translation in the future. Researchers are encouraged to utilize the provided methodologies to contribute to a clearer understanding of the biocompatibility of this emerging class of drug carriers.
References
- 1. Biocompatibility effects of biologically synthesized graphene in primary mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological Impact and in Vivo Tracing of Rhodamine Functionalised ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biocompatibility of ZIF-8 for slow release via intranasal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The genotoxicity of priority polycyclic aromatic hydrocarbons in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Toxicological Impact and in Vivo Tracing of Rhodamine Functionalised ZIF-8 Nanoparticles [frontiersin.org]
- 9. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Benzenepentacarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Benzenepentacarboxylic Acid, fostering a culture of safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on information for structurally similar compounds and general principles of laboratory chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol: A Step-by-Step Approach
The primary recommendation for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain.[1]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound is a solid organic acid. Based on data for similar compounds, it is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to prevent contact with strong oxidizing agents and strong bases.[1]
-
Segregate the Waste: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated and properly labeled waste container. Do not mix this waste with other incompatible chemical waste streams.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container for collecting the waste. The container should have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.
-
Label the Container Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Follow Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum time waste can be stored in the laboratory before being collected for disposal.
Step 4: Arrange for Professional Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of chemical waste. They will provide specific instructions and ensure that the disposal is carried out in compliance with all federal, state, and local regulations.
-
Provide Necessary Documentation: Be prepared to provide information about the waste, including its composition and quantity, to the EHS office or the contracted waste disposal company.
Key Safety and Disposal Information
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound, based on data for similar compounds.
| Parameter | Information | Source |
| Physical State | Solid | General Knowledge |
| Primary Hazards | Skin Irritant, Eye Irritant, May cause respiratory irritation | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
| Recommended PPE | Safety glasses, Chemical-resistant gloves, Lab coat | [1][2][3][4] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1][2][3][4] |
| Prohibited Disposal | Do not empty into drains | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Benzenepentacarboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Benzenepentacarboxylic Acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound. This information is synthesized from safety data sheets of similar chemical structures.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 certified, with side shields.[2] | Protects against dust particles and accidental splashes. |
| Face Shield | Recommended for handling large quantities or when there is a significant risk of splashing.[2][3] | Provides full-face protection from splashes and airborne particles. | |
| Hand Protection | Primary Gloves | Butyl or Viton gloves.[2] | Offers excellent protection against aromatic hydrocarbons. |
| Secondary Gloves | Nitrile gloves can be used but have lower resistance.[2] | Provides a secondary barrier; should be changed immediately upon contamination. | |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] | Ensures no skin is exposed to potential splashes or dust. | |
| Respiratory Protection | Respirator | Not generally required if work is performed in a certified chemical fume hood.[2] | A fume hood provides adequate ventilation to prevent inhalation of dust or vapors. |
| If significant aerosolization or dust is expected outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2] | Protects against inhalation of harmful airborne particles and vapors in unventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek medical attention if irritation persists.[6]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Get medical attention if skin irritation occurs.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Clean the mouth with water and get medical attention.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Method:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C11H6O10 | CID 15314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
